cis-4-Heptenal-D2
Description
Properties
CAS No. |
1335436-36-6 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
114.184 |
IUPAC Name |
(Z)-4,5-dideuteriohept-4-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D |
InChI Key |
VVGOCOMZRGWHPI-KKLCAENNSA-N |
SMILES |
CCC=CCCC=O |
Synonyms |
(4Z)-4-Heptenal-D2; (Z)-4-Heptenal-D2; (4Z)-Heptenal-D2; (Z)-4-Heptenal-D2; 4-cis-Heptenal-D2; (4Z)-4-Heptenal-4,5-D2 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of cis-4-Heptenal-D2 in Advancing Lipid Peroxidation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the purpose and application of cis-4-Heptenal-D2 in research, particularly in the context of lipid peroxidation and oxidative stress. This compound serves as a critical internal standard for the accurate quantification of its endogenous, non-deuterated counterpart, cis-4-Heptenal, a marker of lipid breakdown. The use of stable isotope-labeled standards like this compound is paramount in mass spectrometry-based bioanalysis, enabling precise and accurate measurements by correcting for sample preparation variability and matrix effects. This guide details the underlying principles, experimental methodologies, and data analysis techniques for employing this compound in research settings.
Introduction: Lipid Peroxidation and the Significance of Aldehyde Markers
Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The breakdown of PUFAs generates a variety of reactive aldehydes, such as 4-hydroxynonenal (HNE) and malondialdehyde (MDA), which are widely recognized as biomarkers of oxidative stress.[1][2] These aldehydes are highly reactive and can form adducts with proteins, DNA, and other biomolecules, leading to cellular dysfunction.[2]
cis-4-Heptenal is a volatile unsaturated aldehyde that is also formed during the peroxidation of lipids. Its quantification in biological matrices can provide valuable insights into the extent of oxidative damage. However, the accurate measurement of volatile and reactive aldehydes in complex biological samples presents significant analytical challenges.
The Core Purpose of this compound in Research
The primary purpose of using this compound in research is to serve as an internal standard in quantitative mass spectrometry-based assays.[3] This technique, known as isotope dilution mass spectrometry (IDMS) , is considered the gold standard for quantitative bioanalysis.
The rationale for using a deuterated internal standard is based on the following principles:
-
Chemical and Physical Similarity: this compound is chemically identical to the endogenous analyte (cis-4-Heptenal), differing only in the presence of two deuterium atoms. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation.
-
Mass Distinction: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer. This enables the instrument to measure the ratio of the analyte to the internal standard.
-
Correction for Variability: By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The constant ratio of the two compounds corrects for these variations, leading to highly accurate and precise quantification.
Experimental Protocols
Synthesis of this compound
The synthesis of deuterated aldehydes can be achieved through various methods. A common approach involves the reduction of a corresponding carboxylic acid or ester derivative with a deuterated reducing agent. For example, the synthesis of a C-1 deuterated aldehyde can be achieved via the reduction of an ester using a deuterated aluminum hydride reagent, followed by oxidation of the resulting deuterated alcohol.
More recently, methods involving transition-metal catalysis or N-heterocyclic carbene (NHC) catalysis have been developed for the direct deuteration of aldehydes.[4][5] These methods offer high efficiency and selectivity.
Representative Synthesis Workflow:
Quantification of cis-4-Heptenal in Biological Samples
The following is a representative protocol for the quantification of cis-4-Heptenal in a biological matrix (e.g., plasma or tissue homogenate) using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
To a 100 µL aliquot of the biological sample, add 10 µL of the this compound internal standard solution (e.g., at 100 ng/mL in methanol).
-
Add 500 µL of a derivatizing agent solution, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable buffer, to convert the aldehyde to a more stable and less volatile oxime derivative.
-
Incubate the mixture at room temperature for 30 minutes.
-
Perform liquid-liquid extraction by adding 1 mL of hexane, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., isooctane) for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Data Presentation and Analysis
Mass Spectrometry Parameters
The selection of appropriate ions to monitor is crucial for the specificity of the assay. For the PFB-oxime derivatives of cis-4-Heptenal and this compound, the following mass-to-charge ratios (m/z) would be targeted in SIM mode. For MRM, precursor and product ions would be selected.
| Compound | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) |
| cis-4-Heptenal | PFB-oxime | [M-181]+ | Fragment ion 1 |
| This compound | PFB-oxime | [M-181+2]+ | Fragment ion 1' |
Note: The exact m/z values for the molecular and fragment ions would need to be determined experimentally.
Calibration Curve
A calibration curve is constructed by analyzing a series of standards containing known concentrations of cis-4-Heptenal and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
| Concentration of cis-4-Heptenal (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,600 | 101,000 | 0.075 |
| 10 | 15,200 | 99,500 | 0.153 |
| 50 | 75,500 | 100,500 | 0.751 |
| 100 | 151,000 | 99,800 | 1.513 |
The concentration of cis-4-Heptenal in unknown samples is then determined by interpolating their measured peak area ratios from this calibration curve.
Visualization of Key Processes
Experimental Workflow for Quantification
Lipid Peroxidation Pathway
The formation of cis-4-Heptenal arises from the oxidative degradation of polyunsaturated fatty acids, such as omega-6 fatty acids. The following diagram illustrates a simplified pathway.
Conclusion
This compound is an indispensable tool for researchers investigating the role of lipid peroxidation in health and disease. Its use as an internal standard in mass spectrometry-based quantitative methods provides the accuracy and precision necessary to obtain reliable data from complex biological matrices. This technical guide has outlined the core purpose, experimental methodologies, and data analysis principles for the effective application of this compound, empowering researchers to advance our understanding of oxidative stress and its pathological consequences.
References
- 1. [PDF] Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1335436-36-6(this compound) | Kuujia.com [kuujia.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physical and Chemical Properties of cis-4-Heptenal-D2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for cis-4-Heptenal-D2 is limited in publicly available literature. The information presented herein is a comprehensive compilation based on the known properties of its non-deuterated analogue, established principles of isotopic labeling, and plausible synthetic and analytical methodologies.
Executive Summary
This compound is the deuterated form of cis-4-Heptenal, an unsaturated aldehyde that is a known product of lipid peroxidation.[1] This guide provides a detailed overview of its physical and chemical properties, a plausible experimental protocol for its synthesis, and an exploration of its potential biological significance, particularly in the context of cell signaling pathways. The inclusion of deuterium at the vinylic positions offers a valuable tool for researchers studying the metabolism, reaction mechanisms, and biological fate of this reactive aldehyde. All quantitative data is summarized in tables for clarity, and key experimental and logical workflows are visualized using diagrams.
Physical and Chemical Properties
The introduction of deuterium is expected to have a minimal effect on the bulk physical properties of the molecule compared to its non-deuterated counterpart. However, the change in mass will be observable in mass spectrometry, and the C-D bonds will exhibit characteristic vibrational frequencies in infrared spectroscopy.
Physical Properties
The physical properties of this compound are expected to be very similar to those of the unlabeled cis-4-Heptenal.
| Property | This compound (Estimated) | cis-4-Heptenal (Reported) |
| Molecular Formula | C₇H₁₀D₂O[2] | C₇H₁₂O |
| Molecular Weight | 114.18 g/mol [2] | 112.17 g/mol |
| Appearance | Clear, colorless to light yellow liquid | Clear, colorless to light yellow liquid[3] |
| Boiling Point | ~60 °C @ 25 mmHg | 60 °C @ 25 mmHg |
| Density | ~0.850 g/mL at 20 °C | 0.850 g/mL at 20 °C |
| Refractive Index | ~1.434 (n20/D) | 1.434 (n20/D) |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils.[4] | Insoluble in water; soluble in alcohol and most fixed oils.[4] |
Chemical Properties
| Property | Description |
| CAS Number | 1335436-36-6[2] |
| Synonyms | (4Z)-4-Heptenal-D2; (Z)-4-Heptenal-D2; (4Z)-Heptenal-D2[2] |
| Chemical Class | Deuterated unsaturated aldehyde |
| Reactivity | As an aldehyde, it is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The α,β-unsaturated system makes it a Michael acceptor, reactive towards nucleophiles. The deuterium labels are generally stable but could be exchanged under certain harsh conditions. |
| Stability | Stabilized with antioxidants like α-tocopherol to prevent oxidation and polymerization. |
Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves two main stages:
-
Stage 1: cis-Selective Wittig Olefination to create the deuterated carbon-carbon double bond.
-
Stage 2: Swern Oxidation of the resulting alcohol to the aldehyde.
Caption: Proposed synthetic workflow for this compound.
3.1.1 Stage 1: Synthesis of cis-1,1-Diethoxy-4-heptene-4,5-d2 (Wittig Reaction)
This stage utilizes a non-stabilized ylide, which favors the formation of the cis-alkene.[5][6]
-
Materials:
-
1-Bromopropane-1,2-d2
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acrolein diethyl acetal
-
Standard glassware for inert atmosphere reactions
-
-
Protocol:
-
Formation of the Phosphonium Salt: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add 1-bromopropane-1,2-d2 (1.0 eq) and heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate (the phosphonium salt) by filtration. Wash the solid with cold toluene and dry under vacuum.
-
Ylide Formation: Suspend the dried deuterated phosphonium salt (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.0 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature, during which the deep red color of the ylide will develop.
-
Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of acrolein diethyl acetal (1.05 eq) in anhydrous THF dropwise. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-1,1-Diethoxy-4-heptene-4,5-d2.
-
3.1.2 Stage 2: Synthesis of this compound (Deprotection and Swern Oxidation)
The Swern oxidation is a mild method to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids.[7][8]
-
Materials:
-
cis-1,1-Diethoxy-4-heptene-4,5-d2
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
-
Protocol:
-
Acetal Deprotection: Dissolve the protected alkene from Stage 1 in a mixture of THF and 1M HCl. Stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed. Neutralize the reaction with saturated sodium bicarbonate solution and extract with diethyl ether. Dry the organic layer and concentrate to yield the crude alcohol, cis-4-Hepten-1-ol-4,5-d2, which can often be used in the next step without further purification.
-
Swern Oxidation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C. Add a solution of DMSO (2.2 eq) in DCM dropwise, and stir for 15 minutes. Add a solution of the crude alcohol (1.0 eq) in DCM dropwise. Stir for 30 minutes at -78 °C. Add triethylamine (5.0 eq) dropwise, stir for another 30 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Workup and Purification: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile). Purify the crude product by flash column chromatography to yield pure this compound.
-
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and molecular weight. The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 114, two mass units higher than the non-deuterated analogue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The signals corresponding to the vinylic protons will be absent or significantly reduced in intensity.
-
²H NMR: A signal in the vinylic region will confirm the position of deuteration.
-
¹³C NMR: The signals for the deuterated carbons will show a characteristic triplet splitting due to C-D coupling.
-
-
Infrared (IR) Spectroscopy: The spectrum should show a C-D stretching vibration around 2200-2300 cm⁻¹, which is at a lower frequency than the corresponding C-H stretch (~3000-3100 cm⁻¹).
Biological Significance and Signaling Pathways
cis-4-Heptenal is a product of the peroxidation of polyunsaturated fatty acids, a process implicated in cellular damage and various disease states.[1] Reactive aldehydes generated during lipid peroxidation, such as 4-hydroxynonenal (HNE), are known to act as signaling molecules that can modulate various cellular processes.[9][10] By analogy, cis-4-Heptenal is likely to participate in similar signaling cascades.
These reactive aldehydes can form covalent adducts with nucleophilic residues (cysteine, histidine, lysine) on proteins, altering their function and initiating signaling cascades.[9] They are also involved in pathways that regulate cellular responses to oxidative stress.
Caption: Potential signaling pathways modulated by lipid peroxidation-derived aldehydes.
Key Signaling Pathways:
-
MAPK Pathway: Reactive aldehydes can activate stress-activated protein kinases like JNK and p38, which are involved in regulating apoptosis and inflammatory responses.
-
Nrf2 Pathway: The Keap1-Nrf2 pathway is a primary regulator of the antioxidant response. Aldehydes can modify Keap1, leading to the activation of Nrf2 and the transcription of antioxidant genes.
-
NF-κB Pathway: The NF-κB transcription factor is a key regulator of inflammation. Reactive aldehydes can modulate its activity, contributing to the inflammatory response associated with oxidative stress.
The use of this compound can be instrumental in tracing the metabolic fate of this aldehyde and identifying its protein and DNA adducts, thereby providing deeper insights into the mechanisms of oxidative stress-related cellular signaling and pathology.
References
- 1. Lipid Peroxidation Produces a Diverse Mixture of Saturated and Unsaturated Aldehydes in Exhaled Breath That Can Serve as Biomarkers of Lung Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. cis-4-Heptenal, 96% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. (Z)-4-heptenal, 6728-31-0 [thegoodscentscompany.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. The "Two-Faced" Effects of Reactive Oxygen Species and the Lipid Peroxidation Product 4-Hydroxynonenal in the Hallmarks of Cancer [mdpi.com]
Commercial Suppliers and Technical Guide for cis-4-Heptenal-D2 in Laboratory Research
For researchers, scientists, and drug development professionals, cis-4-Heptenal-D2 serves as a critical tool for precise quantitative analysis and metabolic studies. This deuterated analogue of the volatile organic compound cis-4-Heptenal, a known marker of lipid peroxidation, enables highly accurate measurements in complex biological matrices through isotope dilution mass spectrometry. This guide provides an in-depth overview of commercial suppliers, key experimental protocols, and the biological context of this important research chemical.
Commercial Availability
This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. The products are typically intended for laboratory use only and may be classified as dangerous goods for transportation, potentially incurring additional shipping charges.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
| LGC Standards | This compound | 1335436-36-6 | C₇H₁₀D₂O | 114.18 | Offered as a neat chemical.[1] |
| Santa Cruz Biotechnology, Inc. | This compound | 1335436-36-6 | C₇H₁₀D₂O | 114.18 | Marketed as a biochemical for proteomics research.[2] |
The Role of Deuterated Compounds in Research
Deuterium, a stable isotope of hydrogen, has found widespread application in pharmaceutical research and development. The replacement of hydrogen with deuterium in a molecule can have a significant impact on its metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This property is leveraged in drug discovery to improve the pharmacokinetic profiles of drug candidates.
Furthermore, deuterated compounds are invaluable as internal standards in quantitative analysis using mass spectrometry. In a technique called isotope dilution mass spectrometry, a known amount of the deuterated analogue of the analyte is added to the sample. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. The ratio of the analyte to the deuterated internal standard as measured by the mass spectrometer allows for highly accurate and precise quantification, correcting for any sample loss.
Experimental Protocols
Synthesis of this compound
The synthesis of deuterated aldehydes can be achieved through various methods. One common approach involves the reduction of a suitable precursor with a deuterated reducing agent. A plausible synthetic route for this compound starts from a commercially available precursor, which is then subjected to a deuteration step.
Methodology:
A general method for the synthesis of C1-deuterated aldehydes involves the use of N-heterocyclic carbene (NHC) catalysis to promote a hydrogen-deuterium exchange (HDE) reaction with aldehydes using deuterium oxide (D₂O) as the deuterium source.
-
Reaction Setup: In a reaction vessel, dissolve the non-deuterated cis-4-Heptenal (1 equivalent), an NHC catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, 5 mol%), and a base (e.g., potassium carbonate, 1 equivalent) in a mixture of D₂O (1 mL) and an organic co-solvent (0.25 mL, e.g., THF).
-
Reaction Conditions: Stir the reaction mixture vigorously at a specified temperature (e.g., room temperature or slightly elevated) for 12 hours.
-
Work-up: After cooling to room temperature, extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
The successful incorporation of deuterium can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, where the signal corresponding to the aldehydic proton will be absent or significantly reduced in the ¹H NMR spectrum, and a characteristic signal will appear in the ²H NMR spectrum. Mass spectrometry will also show an increase in the molecular weight corresponding to the number of incorporated deuterium atoms.
Quantitative Analysis of cis-4-Heptenal in Biological Samples by Isotope Dilution GC-MS
This protocol describes the quantification of endogenous cis-4-Heptenal in a biological matrix, such as plasma, using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution in a suitable solvent (e.g., methanol).
-
Add 500 µL of a derivatizing agent solution, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to convert the aldehydes into more stable and volatile oximes.
-
Vortex the mixture for 1 minute and incubate at room temperature for 30 minutes.
-
Perform liquid-liquid extraction by adding 500 µL of hexane, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A suitable capillary column for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select characteristic ions for the PFBHA-oxime derivatives of both cis-4-Heptenal and this compound. The deuterated version will have a mass-to-charge ratio (m/z) that is 2 units higher than the non-deuterated analyte.
-
-
-
Quantification:
-
Generate a calibration curve by preparing standards containing known concentrations of cis-4-Heptenal and a fixed concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of cis-4-Heptenal in the biological samples by interpolating the peak area ratio from the calibration curve.
-
Biological Relevance and Signaling Pathways
cis-4-Heptenal is an α,β-unsaturated aldehyde, a class of compounds that are often products of lipid peroxidation within cells. Lipid peroxidation is a hallmark of oxidative stress and is implicated in a variety of disease states. While the specific signaling pathways modulated by cis-4-Heptenal are not as extensively studied as those for other aldehydes like 4-hydroxy-2-nonenal (HNE), it is plausible that it participates in similar cellular processes due to its structural similarity.
α,β-Unsaturated aldehydes are reactive electrophiles that can form covalent adducts with nucleophilic residues on proteins, such as cysteine, histidine, and lysine. This modification can alter the function of proteins involved in key signaling pathways. Two major pathways that are known to be affected by lipid peroxidation products are the NF-κB and Nrf2 signaling pathways.
-
NF-κB Signaling: This pathway is a central regulator of inflammation. Under normal conditions, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. α,β-Unsaturated aldehydes can modulate this pathway at multiple levels.
-
Nrf2 Signaling: This pathway is the master regulator of the antioxidant response. Under basal conditions, Nrf2 is targeted for degradation by Keap1. Electrophiles, including lipid peroxidation products, can modify Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a wide range of antioxidant and detoxification enzymes.
Below are Graphviz diagrams illustrating a hypothetical experimental workflow for quantitative analysis and a potential signaling pathway involving cis-4-Heptenal.
References
In-Depth Technical Guide to the Synthesis of Deuterated cis-4-Heptenal
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of potential synthesis pathways for the preparation of deuterated cis-4-Heptenal. The methodologies described are based on established and reliable chemical transformations, adapted for the specific purpose of introducing deuterium at various positions within the target molecule. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.
Introduction
cis-4-Heptenal is a volatile organic compound known for its characteristic green, fatty, and vegetable-like odor, and it is a key flavor component in various foods. Deuterium-labeled isotopologs of cis-4-Heptenal are valuable tools in several scientific domains. In metabolic studies, they can serve as internal standards for mass spectrometry-based quantification or as tracers to elucidate metabolic pathways. In medicinal chemistry and drug development, selective deuteration can alter a molecule's pharmacokinetic and pharmacodynamic properties, a strategy known as the "deuterium effect."
This guide outlines three primary strategic approaches for the synthesis of deuterated cis-4-Heptenal:
-
Pathway 1: Stereoselective Wittig reaction using deuterated building blocks.
-
Pathway 2: Semireduction of a deuterated alkyne.
-
Pathway 3: Post-synthesis H/D exchange on the cis-4-Heptenal scaffold.
Each pathway offers the potential to introduce deuterium at specific locations, providing versatility for various research applications.
Pathway 1: Stereoselective Wittig Olefination
The Wittig reaction is a powerful method for constructing carbon-carbon double bonds. By using a non-stabilized phosphonium ylide, one can achieve high stereoselectivity for the (Z)- or cis-isomer. This pathway can be adapted to introduce deuterium by using either a deuterated aldehyde or a deuterated phosphonium salt.
Diagram of Pathway 1
The Ubiquitous Presence of cis-4-Heptenal in Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of cis-4-Heptenal, a volatile aldehyde, in a variety of food products. It explores the formation pathways of this compound, details analytical methodologies for its quantification, and presents available quantitative data. This information is critical for understanding food flavor chemistry, off-flavor development, and potential physiological impacts.
Natural Occurrence and Sensory Significance
cis-4-Heptenal is a key aroma compound found in a diverse range of food items, where it can contribute both desirable and undesirable flavor notes. It is recognized as a major carbonyl compound that arises from the oxidation of lipids.[1] Its organoleptic properties are often described as fatty, green, and vegetable-like. The presence of cis-4-Heptenal has been documented in dairy products such as butter and milk, various types of seafood including fish, krill, and dried bonito, as well as in meat.[1] It is also a known volatile constituent of boiled potatoes, several fruits and vegetables like apples, guava, kiwi, melon, olives, peas, and tomatoes, and beverages such as coffee and tea.[2]
The sensory impact of cis-4-Heptenal is highly dependent on its concentration. For instance, in boiled potatoes, dilute concentrations can enhance the characteristic earthy, potato-like flavor, while higher concentrations (greater than 0.7 ppb) can impart undesirable "staling" or "cardboard-like" off-flavors. Similarly, it is associated with the "cold storage flavor" in cod.
Quantitative Data on cis-4-Heptenal in Food Products
The concentration of cis-4-Heptenal in food is a critical parameter influencing its sensory perception. The following table summarizes available quantitative data for this compound in various food matrices. It is important to note that concentrations can vary significantly based on factors such as food processing, storage conditions, and the specific analytical methods employed.
| Food Product | Concentration Range | Analytical Method | Reference(s) |
| Fresh Milk | picogram per gram (pg/g) range | Stable Isotope Dilution Assay (SIDA) | [2] |
| Boiled Potatoes | > 0.7 ppb (staling off-flavor) | Not specified | |
| Various Foods (general limit) | ≤ 1.0 mg/kg (1 ppm) | Not specified | [1] |
Formation Pathway: Lipid Peroxidation of n-3 Fatty Acids
cis-4-Heptenal is primarily formed through the autoxidation of n-3 polyunsaturated fatty acids (PUFAs), such as α-linolenic acid (ALA), which are abundant in many plant oils, and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), commonly found in seafood. The formation proceeds via a free radical chain reaction mechanism involving initiation, propagation, and termination steps.
The following diagram illustrates a simplified pathway for the formation of cis-4-Heptenal from the autoxidation of an n-3 fatty acid.
Caption: Autoxidation pathway of n-3 fatty acids to cis-4-Heptenal.
Experimental Protocols for Quantification
Accurate quantification of cis-4-Heptenal in complex food matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for this purpose. To overcome matrix effects and ensure accuracy, stable isotope dilution assays (SIDA) are often utilized.
Key Experiment: Quantification of cis-4-Heptenal in Milk using Stable Isotope Dilution Assay (SIDA) and GC-MS
This protocol is based on the methodology generally described for the analysis of volatile compounds in dairy products.
1. Sample Preparation and Extraction:
-
A known amount of a stable isotope-labeled internal standard of cis-4-Heptenal (e.g., d7-cis-4-Heptenal) is added to a measured volume of the milk sample.
-
Volatile compounds, including cis-4-Heptenal and its labeled internal standard, are extracted from the milk matrix. A common technique is headspace solid-phase microextraction (HS-SPME), where a coated fiber is exposed to the headspace above the heated sample to adsorb the volatiles.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is desorbed in the hot injector of the gas chromatograph, releasing the analytes onto the analytical column.
-
The GC column (e.g., a polar column like those with a polyethylene glycol stationary phase) separates the volatile compounds based on their boiling points and polarities.
-
The separated compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both the native cis-4-Heptenal and the labeled internal standard are monitored.
3. Quantification:
-
The concentration of cis-4-Heptenal in the original sample is calculated by comparing the peak area ratio of the native analyte to the labeled internal standard against a calibration curve prepared with known concentrations of both compounds.
The following diagram illustrates the general workflow for this analytical approach.
Caption: General workflow for quantifying cis-4-Heptenal in food.
References
- 1. Beyond Autoxidation and Lipoxygenases: Fatty Acid Oxidation Products in Plant Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway of alpha-linolenic acid through the mitochondrial outer membrane in the rat liver and influence on the rate of oxidation. Comparison with linoleic and oleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of cis-4-Heptenal: A Technical Guide to its Role in Flavor and Off-Flavor Analysis
For Immediate Release
[City, State] – cis-4-Heptenal, a volatile unsaturated aldehyde, plays a significant and multifaceted role in the flavor profiles of numerous food products. Its presence can be a double-edged sword, contributing desirable creamy and fatty notes at low concentrations while imparting distinct off-flavors, often described as fishy or rancid, at higher levels. This technical guide provides an in-depth analysis of cis-4-Heptenal, offering valuable insights for researchers, scientists, and professionals involved in flavor chemistry and drug development. The guide details its formation, sensory properties, analytical methodologies, and quantitative occurrence in various food matrices.
Introduction: The Sensory Impact of cis-4-Heptenal
cis-4-Heptenal is a naturally occurring volatile compound that significantly influences the sensory perception of a wide range of foods, including dairy products, seafood, and edible oils.[1][2] Its characteristic flavor profile is concentration-dependent, exhibiting pleasant fatty, green, and creamy notes at low levels, while higher concentrations are associated with undesirable fishy and rancid off-flavors.[3][4] This dual nature makes the monitoring and control of cis-4-Heptenal a critical aspect of food quality assurance.
Formation Pathways of cis-4-Heptenal
The primary route for the formation of cis-4-Heptenal in food is through the autoxidation of polyunsaturated fatty acids (PUFAs), particularly linoleic and linolenic acids. This process, a key factor in lipid degradation, generates a cascade of volatile compounds, including various aldehydes. The formation of cis-4-Heptenal is a marker for lipid oxidation and is often associated with the deterioration of food quality.[1][2]
Quantitative Analysis of cis-4-Heptenal in Food Matrices
The concentration of cis-4-Heptenal is a key indicator of flavor quality and the extent of lipid oxidation. Accurate quantification is therefore essential for quality control and research purposes. The following table summarizes reported concentrations of cis-4-Heptenal in various food products.
| Food Matrix | Condition | Concentration Range | Reference |
| Milk | Fresh | Low to medium picogram/gram | [1] |
| Milk | Refrigerated Storage | Increased concentration | [1] |
| Milk | - | approx. 50 pg/g | [1] |
| Cod | Cold Stored | Present at very low concentrations | [3] |
| Various Foods | Suggested Use Level | 0.1 PPB - 0.10 PPM | [5] |
Table 1: Quantitative Data for cis-4-Heptenal in Various Food Products
Experimental Protocols for cis-4-Heptenal Analysis
The accurate and sensitive detection of cis-4-Heptenal requires specialized analytical techniques due to its volatile nature and the complexity of food matrices. The following are detailed methodologies for key experiments.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used technique for the analysis of volatile and semi-volatile compounds in food.
Objective: To extract and quantify cis-4-Heptenal from a food matrix.
Materials:
-
Food sample (e.g., minced fish muscle, milk)
-
HS-SPME autosampler
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Internal standard (e.g., 2,4,6-trimethylpyridine)
-
Saturated sodium chloride solution
Procedure:
-
Sample Preparation: Homogenize the food sample. Weigh a specific amount (e.g., 2-5 g) into a headspace vial.
-
Internal Standard Addition: Add a known amount of the internal standard to the vial.
-
Matrix Modification: Add a saturated sodium chloride solution to enhance the release of volatile compounds.
-
Equilibration: Incubate the vial at a specific temperature (e.g., 50-60°C) for a set time (e.g., 30 minutes) to allow volatiles to partition into the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis: Desorb the analytes from the fiber in the hot injection port of the GC. The compounds are then separated on a capillary column and detected by the mass spectrometer.
-
Quantification: Identify and quantify cis-4-Heptenal based on its retention time and mass spectrum, using the internal standard for calibration.
Solvent-Assisted Flavor Evaporation (SAFE)
SAFE is a gentle distillation technique used for the isolation of volatile and semi-volatile compounds from complex food matrices, particularly those with high fat content.
Objective: To isolate volatile flavor compounds, including cis-4-Heptenal, from a food sample with minimal artifact formation.
Materials:
-
Food sample (e.g., edible oil, dairy product)
-
Solvent (e.g., dichloromethane)
-
SAFE apparatus
-
High-vacuum pump
-
Cold traps (liquid nitrogen)
Procedure:
-
Sample Preparation: Dissolve or suspend the food sample in an appropriate solvent.
-
SAFE Distillation: Introduce the sample solution into the SAFE apparatus under high vacuum. The volatile compounds evaporate at low temperatures along with the solvent, minimizing thermal degradation and artifact formation.
-
Cryogenic Trapping: The evaporated solvent and volatile compounds are passed through cold traps cooled with liquid nitrogen, where they condense and are collected.
-
Concentration: The collected distillate, containing the flavor compounds, is carefully concentrated.
-
Analysis: The concentrated extract is then analyzed by GC-MS or other suitable techniques to identify and quantify cis-4-Heptenal.
Sensory Perception of cis-4-Heptenal
The perception of flavor is a complex process involving the interaction of volatile compounds with olfactory receptors in the nasal cavity. While a specific signaling pathway for cis-4-Heptenal has not been fully elucidated, the general pathway for odor perception provides a framework for understanding its sensory impact.
Conclusion
cis-4-Heptenal is a critical flavor compound whose impact on food quality is highly dependent on its concentration. A thorough understanding of its formation pathways, coupled with robust analytical methods for its quantification, is essential for the food industry to control and optimize the flavor profiles of their products. This guide provides a comprehensive overview of the current knowledge on cis-4-Heptenal, offering a valuable resource for professionals in flavor science and related fields. Further research is warranted to elucidate the specific sensory receptors and pathways involved in its perception, which could lead to more targeted strategies for flavor modulation.
References
A Technical Guide to Isotopic Labeling of Volatile Compounds for Quantification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling for the precise quantification of volatile compounds. Stable Isotope Dilution Analysis (SIDA) stands as a cornerstone for accurate measurement, effectively mitigating challenges posed by sample matrix effects and variations in extraction and analysis. This guide delves into the core techniques, experimental protocols, and data presentation, offering a valuable resource for professionals in research, and drug development.
The Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a highly accurate method for quantifying compounds.[1][2] It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. This "isotopic twin" behaves almost identically to the native compound throughout extraction, derivatization, and analysis, thus correcting for any losses or variations. The quantification is based on the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.
The core principle of SIDA is illustrated in the following diagram:
Experimental Workflow: From Sample to Quantification
The successful application of SIDA for volatile compound quantification relies on a well-defined experimental workflow. A common and effective approach involves Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
The general experimental workflow is depicted below:
Detailed Experimental Protocols
Synthesis of Isotopically Labeled Standards
The availability of high-purity isotopically labeled internal standards is crucial for SIDA. While some standards are commercially available, custom synthesis is often necessary.
Example: Synthesis of Deuterated Volatile Aldehydes
Deuterated aldehydes, such as [5,6-2H2]hexanal and [2,3-2H2]-(E)-2-nonenal, can be synthesized for use as internal standards in the analysis of lipid degradation products.[3] The synthesis procedures are often multi-step and require purification and characterization by techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm labeling position, chemical purity, and isotopic distribution.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.[4]
Protocol for Volatile Compounds in Wine:
-
Sample Preparation: Place 5 mL of wine into a 20 mL headspace vial. Add a known concentration of the isotopically labeled internal standard. To enhance the volatility of the analytes, 2.3 g of NaCl can be added to the sample.
-
Incubation: Equilibrate the sample at a specific temperature (e.g., 55°C) for a set time (e.g., 35 minutes) with agitation.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period to allow for the adsorption of the volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
The extracted volatile compounds are then desorbed from the SPME fiber in the hot injector of the gas chromatograph and separated before detection by the mass spectrometer.
Typical GC-MS Parameters:
| Parameter | Specification |
| Gas Chromatograph (GC) | |
| Injection Port | Splitless mode, 260°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Column | FactorFour-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Oven Temperature Program | Initial temperature of 80°C, ramp at 20°C/min to 300°C, hold for 7 minutes.[5] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-350 |
| Data Acquisition | Selected Ion Monitoring (SIM) or Full Scan |
Quantitative Data and Applications
SIDA has been successfully applied to the quantification of a wide range of volatile compounds in various matrices.
Flavor Compounds in Food and Beverages
The accurate quantification of aroma compounds is essential for understanding and controlling the flavor profiles of food and beverages.[1][2]
Table 1: Quantification of Key Odorants in Whiskey using SIDA
| Compound | Concentration (ppb) |
| 3-Methyl-1-butanol | 2,560,000 |
| Ethyl Cinnamate | 7 |
Data adapted from relevant studies.[6]
Table 2: Quantification of Volatile Compounds in Mead using SIDA
| Compound | Concentration in Wort (mg/L) | Concentration in Mead (mg/L) |
| Ethyl Acetate | 16.4 | 57 |
| Ethyl Hexanoate | 1.2 | 1.2 |
Data adapted from relevant studies.[1]
Environmental Contaminants
SIDA is also a powerful tool for the analysis of volatile and semi-volatile organic pollutants in environmental samples. The US Environmental Protection Agency (EPA) has established Method 1625, which utilizes isotope dilution GC-MS for the determination of semivolatile organic compounds in wastewater.[7]
Table 3: Example of EPA Method 1625 for Semivolatile Organics
| Compound | Method Detection Limit (µg/L) |
| Phenol | 1.9 |
| Naphthalene | 1.3 |
| Di-n-butylphthalate | 1.0 |
Detection limits are dependent on the matrix and interferences.
Metabolic Flux Analysis
Isotopic labeling is not only for quantification but also for tracing the flow of atoms through metabolic pathways, a field known as Metabolic Flux Analysis (MFA).[8][9] By supplying cells or organisms with a labeled substrate (e.g., 13C-glucose), the incorporation of the label into downstream metabolites can be monitored over time. This provides valuable insights into the activity of different metabolic routes.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Deuterated Volatile Lipid Degradation Products To Be Used as Internal Standards in Isotope Dilution Assays. 1. Aldehydes [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope dilution method for measuring bioavailability of organic contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Introduction to stable isotope dilution analysis (SIDA) principles
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Dilution Analysis (SIDA) stands as a gold-standard analytical technique for the precise and accurate quantification of molecules in complex matrices. This guide provides an in-depth exploration of the core principles of SIDA, detailed experimental protocols, and a review of its quantitative performance, tailored for professionals in research and drug development.
Core Principles of Stable Isotope Dilution Analysis
Stable Isotope Dilution Analysis is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1]
The fundamental principle of SIDA lies in the measurement of the ratio of the signal from the naturally occurring analyte to that of the isotopically labeled internal standard.[1] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and analysis. This co-behavior effectively compensates for sample loss at any stage of the workflow and mitigates the impact of matrix effects, which are common challenges in complex biological samples.[1]
The key advantages of SIDA include:
-
High Accuracy and Precision: By using a chemically identical internal standard, SIDA corrects for variations in sample handling and instrument response, leading to highly reliable and reproducible results.
-
Compensation for Sample Loss: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, thus the ratio remains constant.
-
Mitigation of Matrix Effects: The internal standard experiences the same signal suppression or enhancement as the analyte, allowing for accurate quantification even in complex matrices like plasma or urine.
Quantitative Performance of SIDA
The superior performance of SIDA compared to traditional methods like the external standard method is well-documented. The following tables summarize key validation parameters from studies utilizing SIDA for the quantification of various drugs, demonstrating its sensitivity, accuracy, and precision.
Table 1: SIDA Performance in the Quantification of Kinase Inhibitors in Human Plasma
| Analyte | Linear Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (Bias %) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Dasatinib | 5.00 - 100 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| Sunitinib | 5.00 - 100 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| N-desethyl-sunitinib | 5.00 - 100 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| Gefitinib | 50.0 - 1000 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| Lapatinib | 50.0 - 1000 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| Erlotinib | 125 - 2500 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| Imatinib | 125 - 2500 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| Nilotinib | 125 - 2500 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| Pazopanib | 500 - 10,000 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| Sorafenib | 500 - 10,000 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
| Vemurafenib | 500 - 10,000 | < 12.2 | < 12.2 | < 6.0 | 95.0 - 106.0 | 95.7 - 105.2 | [2] |
Table 2: SIDA Performance in the Quantification of Antiviral Drugs in Serum
| Analyte | Linear Range (pg/mg) | Limit of Quantification (pg/mg) | Intra-day CV (%) | Inter-day CV (%) | Recovery (%) | Reference |
| Lamivudine | 6 - 5000 | 6 | < 15 | < 15 | 91.1 - 113.7 | |
| Zidovudine | 10 - 5000 | 10 | < 15 | < 15 | 91.1 - 113.7 | |
| Nevirapine | 6 - 50000 | 6 | < 15 | < 15 | 91.1 - 113.7 | |
| Efavirenz | 12 - 50000 | 12 | < 15 | < 15 | 91.1 - 113.7 | |
| Ritonavir | 8 - 5000 | 8 | < 15 | < 15 | 91.1 - 113.7 | |
| Lopinavir | 8 - 12500 | 8 | < 15 | < 15 | 91.1 - 113.7 |
Table 3: SIDA Performance in the Quantification of Glucocorticoids in Human Plasma
| Analyte | Lower Limit of Quantification (µg/L) | Intra-day Imprecision (%CV) | Inter-day Imprecision (%CV) | Accuracy (%) | Extraction Recovery (%) | Ion Suppression (%) | Reference |
| Prednisolone | 1.5 - 4.0 | < 15.6 | < 15.6 | 89.4 - 116.6 | 66.5 - 104.8 | 15.3 - 27.3 | [3] |
| Prednisone | 1.5 - 4.0 | < 15.6 | < 15.6 | 89.4 - 116.6 | 66.5 - 104.8 | 15.3 - 27.3 | [3] |
| Cortisol | 1.5 - 4.0 | < 15.6 | < 15.6 | 89.4 - 116.6 | 66.5 - 104.8 | 15.3 - 27.3 | [3] |
| Cortisone | 1.5 - 4.0 | < 15.6 | < 15.6 | 89.4 - 116.6 | 66.5 - 104.8 | 15.3 - 27.3 | [3] |
| Methylprednisolone | 1.5 - 4.0 | < 15.6 | < 15.6 | 89.4 - 116.6 | 66.5 - 104.8 | 15.3 - 27.3 | [3] |
| Dexamethasone | 1.5 - 4.0 | < 15.6 | < 15.6 | 89.4 - 116.6 | 66.5 - 104.8 | 15.3 - 27.3 | [3] |
Experimental Protocols
A generalized experimental workflow for SIDA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is outlined below. Specific parameters will need to be optimized for each analyte and matrix.
Sample Preparation
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, urine, tissue homogenate) using appropriate procedures to ensure analyte stability. Store samples at -80°C until analysis.
-
Internal Standard Spiking: Prior to any extraction or cleanup steps, add a known amount of the stable isotope-labeled internal standard to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).[2] Vortex mix the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube for further processing or direct injection.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Utilize a suitable reversed-phase C18 or similar column for the separation of the analyte from other matrix components.
-
Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B), both containing a small amount of an additive like formic acid to improve ionization. A gradient elution is commonly employed to achieve optimal separation.
-
Flow Rate and Injection Volume: These parameters should be optimized based on the column dimensions and the sensitivity required.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of small molecule drugs and metabolites.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for targeted quantification due to its high selectivity and sensitivity. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Optimization of MS Parameters: Key parameters to optimize include the precursor and product ion m/z values, collision energy, and declustering potential for both the analyte and the internal standard.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.
Visualizing SIDA Principles and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows of Stable Isotope Dilution Analysis.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 11 Therapeutic Kinase Inhibitors in Human Plasma for Therapeutic Drug Monitoring Using Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to the Mass Spectrometry of Deuterated Aldehydes
For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of deuterated compounds in mass spectrometry is critical for robust analytical methodologies. This in-depth technical guide explores the core mass spectrometric characteristics of deuterated aldehydes, providing a comparative analysis with their non-deuterated counterparts, detailed experimental protocols, and a visual representation of key concepts and workflows.
The strategic incorporation of deuterium into aldehyde-containing molecules offers significant advantages in analytical and metabolic studies. The increased mass of deuterium atoms leads to distinct shifts in mass-to-charge ratios (m/z), enabling their use as internal standards for precise quantification and as tracers to elucidate metabolic pathways. However, the substitution of hydrogen with deuterium can also influence fragmentation patterns, a phenomenon known as the kinetic isotope effect, which necessitates a thorough understanding for accurate spectral interpretation.
Core Mass Spectrometric Features of Deuterated Aldehydes
The introduction of deuterium into an aldehyde molecule primarily results in a predictable increase in its molecular weight. For each hydrogen atom replaced by a deuterium atom, the nominal mass of the molecule increases by one mass unit. This fundamental principle allows for the clear differentiation of labeled from unlabeled compounds in a mass spectrum.
Beyond the molecular ion, the fragmentation patterns of deuterated aldehydes can exhibit notable differences compared to their protium analogs. These differences are primarily governed by the relative strengths of C-H versus C-D bonds, with the latter being slightly stronger. This can influence the propensity of certain fragmentation reactions, such as α-cleavage and McLafferty rearrangements.
Isotopic Effects on Fragmentation
The kinetic isotope effect can manifest in mass spectrometry by altering the relative abundances of certain fragment ions. Cleavage of a C-D bond generally requires more energy than cleavage of a C-H bond. Consequently, fragmentation pathways that involve the breaking of a C-D bond may be less favored, leading to a decrease in the intensity of the corresponding fragment ion peak. Conversely, fragment ions formed through pathways that do not involve C-D bond cleavage may appear relatively more abundant.
For example, in the electron ionization (EI) mass spectrum of a deuterated aldehyde, the loss of a deuterium radical (D•) from the molecular ion may be less probable than the loss of a hydrogen radical (H•) from the corresponding non-deuterated aldehyde. This can result in a lower relative intensity of the [M-D]+ ion compared to the [M-H]+ ion.
Quantitative Analysis Using Deuterated Aldehydes
A primary application of deuterated aldehydes is their use as internal standards in quantitative mass spectrometry, particularly in complex biological matrices. The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of a stable isotope-labeled analog of the analyte to the sample. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, precise and accurate quantification can be achieved.
Below is a generalized workflow for the quantification of an aldehyde in a biological sample using a deuterated internal standard.
Figure 1. A typical workflow for the quantitative analysis of an aldehyde in a biological matrix using a deuterated internal standard and LC-MS/MS.
Comparative Fragmentation Analysis: Benzaldehyde vs. Benzaldehyde-d1
To illustrate the differences in fragmentation, let's consider the electron ionization mass spectra of benzaldehyde and its 1-deuterated analog, benzaldehyde-d1 (C6H5CDO).
Table 1: Key Fragment Ions in the Mass Spectra of Benzaldehyde and Benzaldehyde-d1
| m/z | Proposed Fragment Ion | Benzaldehyde (C6H5CHO) Relative Abundance (%) | Benzaldehyde-d1 (C6H5CDO) Relative Abundance (%) | Comments |
| 107 | [C6H5CDO]+• | - | ~100 | Molecular ion of benzaldehyde-d1. |
| 106 | [C6H5CHO]+• / [C6H5CDO-H]+ | ~100 | ~5 | Molecular ion of benzaldehyde / Loss of H from the phenyl ring of benzaldehyde-d1. |
| 105 | [C6H5CO]+ | ~95 | ~5 | Loss of H• from benzaldehyde. |
| 106 | [C6H5CO]+ | - | ~90 | Loss of D• from benzaldehyde-d1. |
| 77 | [C6H5]+ | ~50 | ~50 | Loss of the formyl or deuterioformyl radical. |
| 51 | [C4H3]+ | ~30 | ~30 | Fragmentation of the phenyl ring. |
The mass spectrum of benzaldehyde is characterized by an intense molecular ion peak at m/z 106 and a prominent [M-1]+ peak at m/z 105, corresponding to the loss of the aldehydic hydrogen to form the stable benzoyl cation. In the case of benzaldehyde-d1, the molecular ion shifts to m/z 107. The loss of the deuterium atom from the formyl group results in an [M-2]+ peak, which is observed as the benzoyl cation at the same m/z of 105 as in the unlabeled compound, though the process now involves breaking a C-D bond. A significant peak at m/z 106 in the deuterated spectrum corresponds to the loss of a hydrogen atom from the phenyl ring. The relative intensities of the [M-H]+ and [M-D]+ peaks can provide insights into the kinetic isotope effect.
Figure 2. Simplified fragmentation pathways of benzaldehyde and benzaldehyde-d1 in electron ionization mass spectrometry.
Experimental Protocols
Precise and reproducible mass spectrometric analysis of deuterated aldehydes requires carefully optimized experimental conditions. Below are example protocols for GC-MS and LC-MS/MS analysis.
GC-MS Analysis of Volatile Deuterated Aldehydes
This protocol is suitable for the analysis of volatile deuterated aldehydes such as deuterated hexanal.
Table 2: Example GC-MS Parameters for Volatile Deuterated Aldehyde Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 35-400 |
Sample Preparation:
-
Prepare a stock solution of the deuterated aldehyde in a suitable solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For analysis of complex matrices, perform a suitable extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction.
-
If using an internal standard, spike all samples and standards with a known concentration of a different deuterated aldehyde or a 13C-labeled analog.
LC-MS/MS Analysis for Quantification in Biological Matrices
This protocol is designed for the sensitive and selective quantification of aldehydes in biological samples using a deuterated internal standard.
Table 3: Example LC-MS/MS Parameters for Aldehyde Quantification
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Analyte-specific and internal standard-specific precursor -> product ion transitions |
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the deuterated aldehyde internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Inject into the LC-MS/MS system.
Conclusion
The mass spectrometry of deuterated aldehydes is a powerful tool in modern analytical chemistry and drug development. A thorough understanding of their fragmentation behavior, including the influence of isotopic effects, is essential for accurate spectral interpretation. When used as internal standards in isotope dilution mass spectrometry, deuterated aldehydes enable highly precise and accurate quantification of their non-deuterated counterparts in complex matrices. The experimental protocols provided herein offer a starting point for the development of robust analytical methods for these important labeled compounds. As the field of metabolomics and pharmacokinetic research continues to advance, the role of deuterated aldehydes in elucidating biological processes and ensuring analytical rigor is set to expand further.
Structural Confirmation of cis-4-Heptenal-D2 via NMR Spectroscopy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of cis-4-Heptenal-D2. The strategic placement of deuterium atoms serves as a powerful tool for spectral assignment and structural elucidation, providing unambiguous proof of the target molecule's identity. This document outlines the predicted spectral data for both the non-deuterated and deuterated species, provides detailed experimental protocols, and visualizes key analytical workflows and molecular correlations.
Predicted NMR Data for Structural Elucidation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for cis-4-Heptenal and its deuterated analog, this compound. These predictions are based on established chemical shift ranges, typical coupling constants, and the known effects of deuterium substitution on NMR spectra. Deuteration at the C4 and C5 positions is expected to cause the disappearance of the corresponding proton signals and a change in the multiplicity of adjacent protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly attenuated and may appear as multiplets due to C-D coupling.
Table 1: Predicted ¹H NMR Spectral Data
| Position | Proton | Predicted Chemical Shift (δ) ppm (cis-4-Heptenal) | Predicted Multiplicity (cis-4-Heptenal) | Predicted Coupling Constant (J) Hz (cis-4-Heptenal) | Predicted Chemical Shift (δ) ppm (this compound) | Predicted Multiplicity (this compound) | Predicted Coupling Constant (J) Hz (this compound) |
| 1 | -CHO | 9.75 | t | J = 1.8 | 9.75 | t | J = 1.8 |
| 2 | -CH₂- | 2.45 | dt | J = 7.4, 1.8 | 2.45 | dt | J = 7.4, 1.8 |
| 3 | -CH₂- | 2.30 | m | 2.30 | m | ||
| 4 | =CH- | 5.40 | m | - | - | - | |
| 5 | =CH- | 5.30 | m | - | - | - | |
| 6 | -CH₂- | 2.05 | m | 2.05 | q | J = 7.5 | |
| 7 | -CH₃ | 0.95 | t | J = 7.5 | 0.95 | t | J = 7.5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Position | Carbon | Predicted Chemical Shift (δ) ppm (cis-4-Heptenal) | Predicted Chemical Shift (δ) ppm (this compound) |
| 1 | -CHO | 202.5 | 202.5 |
| 2 | -CH₂- | 43.8 | 43.8 |
| 3 | -CH₂- | 24.5 | 24.5 |
| 4 | =CH- | 128.5 | 128.3 (attenuated, C-D coupling) |
| 5 | =CH- | 129.5 | 129.3 (attenuated, C-D coupling) |
| 6 | -CH₂- | 20.7 | 20.7 |
| 7 | -CH₃ | 14.2 | 14.2 |
Experimental Protocols
Detailed methodologies for the acquisition of high-quality NMR spectra are crucial for the successful structural confirmation of this compound.
Sample Preparation for a Volatile Aldehyde
Given the volatile nature of this compound, proper sample preparation is critical to prevent sample loss and ensure accurate results.
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Ensure the solvent is stored over molecular sieves to minimize water content.
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable.
-
Handling Volatility:
-
Chill the deuterated solvent and the NMR tube on ice before preparing the sample.
-
Weigh the required amount of this compound in a small, pre-weighed vial.
-
Add the chilled deuterated solvent to the vial, cap it immediately, and gently swirl to dissolve the compound.
-
Using a chilled pipette, transfer the solution into the chilled NMR tube.
-
Cap the NMR tube securely with a tight-fitting cap. For extended experiments, sealing the NMR tube with a flame may be necessary, though this requires specialized equipment and expertise.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard 400 MHz or 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12 ppm, centered around 5 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons (though none are present in the heptenal chain).
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K (25 °C).
Visualization of Analytical Workflows and Molecular Correlations
Graphviz diagrams are provided to illustrate the logical flow of the structural confirmation process and the key NMR correlations within the this compound molecule.
Caption: Experimental workflow for the structural confirmation of this compound using NMR.
Caption: Key NMR correlations in the this compound molecule.
This comprehensive guide provides the necessary theoretical and practical information for the successful structural confirmation of this compound using NMR spectroscopy. The combination of predicted spectral data, detailed experimental protocols, and clear visualizations of the analytical process and molecular structure offers a robust framework for researchers in the field.
Methodological & Application
Application Note: High-Throughput Quantification of cis-4-Heptenal in Complex Matrices using cis-4-Heptenal-D2 as an Internal Standard by GC/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of cis-4-Heptenal, a volatile aldehyde, in various complex sample matrices. The protocol employs Gas Chromatography-Mass Spectrometry (GC/MS) and utilizes cis-4-Heptenal-D2 as an internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis. This method is particularly relevant for researchers in the fields of food science, environmental analysis, and drug development who need to quantify volatile organic compounds.
Introduction
cis-4-Heptenal is a key carbonyl compound found in a variety of oxidized lipid materials, including dairy products and seafood.[1][2] Its presence can significantly impact the flavor and aroma profiles of these products and is often associated with off-flavors, for instance in fish oil.[2] Accurate quantification of cis-4-Heptenal is crucial for quality control and research into lipid oxidation.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] However, the accuracy of GC/MS quantification can be affected by various factors, including sample matrix effects and variations in injection volume.[5][6] The use of an internal standard, a compound with similar chemical and physical properties to the analyte, is a widely accepted strategy to mitigate these issues.[5][7] An ideal internal standard is added to all samples, standards, and blanks at a known concentration, and the ratio of the analyte signal to the internal standard signal is used for quantification.[8]
Deuterated analogs of the target analyte are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and have nearly identical chemical properties, but are distinguishable by their mass-to-charge ratio (m/z).[7][9] This application note provides a detailed protocol for using this compound as an internal standard for the accurate quantification of cis-4-Heptenal by GC/MS.
Experimental Protocols
Materials and Reagents
-
cis-4-Heptenal (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Sodium sulfate (anhydrous)
-
Sample matrix (e.g., fish oil, dairy product homogenate)
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol to prepare the analyte stock solution.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the internal standard (IS) stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the IS primary stock solution with methanol to a final concentration of 10 µg/mL.
-
Sample Preparation and Derivatization
Due to the high reactivity and volatility of aldehydes, derivatization is often employed to enhance stability and chromatographic performance.[10][11] PFBHA is a common derivatizing agent that reacts with aldehydes to form stable oximes, which are amenable to GC/MS analysis.[12]
-
Accurately weigh 1.0 g of the homogenized sample into a 15 mL glass vial.
-
Add 50 µL of the 10 µg/mL internal standard spiking solution (this compound) to the sample.
-
Add 1 mL of a 10 mg/mL PFBHA solution in methanol.
-
Vortex the vial for 1 minute and incubate at 60°C for 30 minutes.
-
After incubation, allow the sample to cool to room temperature.
-
Add 2 mL of ethyl acetate and 1 g of anhydrous sodium sulfate.
-
Vortex vigorously for 2 minutes to extract the PFBHA derivatives.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.
GC/MS Parameters
The following GC/MS parameters are provided as a starting point and may require optimization for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Inlet | Split/Splitless, Splitless mode |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | cis-4-Heptenal-PFBHA derivative (target ion m/z), this compound-PFBHA derivative (target ion m/z) |
Note: The specific m/z values for the PFBHA derivatives of cis-4-Heptenal and this compound should be determined by analyzing the individual standards.
Data Presentation
Calibration Curve Data
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 75,100 | 0.020 |
| 5 | 7,650 | 74,950 | 0.102 |
| 10 | 15,300 | 75,200 | 0.203 |
| 50 | 75,800 | 74,800 | 1.013 |
| 100 | 152,500 | 75,300 | 2.025 |
| 500 | 760,000 | 75,000 | 10.133 |
| 1000 | 1,510,000 | 74,900 | 20.160 |
Calibration Curve Equation: y = 0.0201x + 0.0015 (R² = 0.9998)
Sample Quantification Data
| Sample ID | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/g) |
| Sample A | 88,400 | 75,150 | 1.176 | 58.43 |
| Sample B | 12,500 | 74,900 | 0.167 | 8.23 |
| Sample C | 215,600 | 75,350 | 2.861 | 142.28 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of cis-4-Heptenal using an internal standard.
Caption: The principle of internal standard correction in GC/MS analysis.
Conclusion
The protocol described in this application note provides a reliable and accurate method for the quantification of cis-4-Heptenal in complex matrices. The use of the deuterated internal standard, this compound, effectively compensates for variations in sample preparation and instrumental analysis, leading to high-quality quantitative data. This methodology can be adapted for the analysis of other volatile aldehydes in a wide range of sample types.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. 顺式-4-庚烯醛 ≥98%, stabilized, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Deuterated Analogue as internal standard - Chromatography Forum [chromforum.org]
- 10. commons.und.edu [commons.und.edu]
- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Application Note: Quantification of cis-4-Heptenal in Coffee Beans using Stable Isotope Dilution Analysis (SIDA)
Introduction
The characteristic aroma of roasted coffee is a complex mixture of numerous volatile organic compounds (VOCs) that are formed during the roasting process through Maillard reactions and Strecker degradation. Among these, aldehydes play a significant role in the overall flavor profile. cis-4-Heptenal, a C7 aldehyde, is known for its fatty, green, and vegetable-like aroma characteristics and is found in a variety of food products. Its presence and concentration in coffee can contribute to the final sensory experience. Accurate quantification of such volatile compounds is crucial for quality control, flavor profiling, and understanding the impact of processing parameters like roasting on the final product.
Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly accurate and robust analytical technique for the quantification of volatile compounds in complex matrices like coffee.[1] SIDA overcomes matrix effects and variations in sample preparation and injection by using a stable isotope-labeled analog of the target analyte as an internal standard. This application note provides a detailed protocol for the quantification of cis-4-Heptenal in coffee beans using SIDA and Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is based on the addition of a known amount of an isotopically labeled standard of the analyte to the sample. The labeled standard is chemically identical to the native analyte and thus exhibits the same behavior during sample preparation, extraction, and analysis. The native and labeled compounds are then separated and detected by mass spectrometry. By measuring the ratio of the signal from the native analyte to that of the labeled standard, the concentration of the native analyte in the original sample can be accurately calculated.
References
Application Note: Quantitative Analysis of Volatile Aldehydes in Complex Matrices Using Deuterated Internal Standards and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the quantification of volatile aldehydes in various matrices. Due to their inherent volatility and reactivity, the analysis of low molecular weight aldehydes is challenging.[1] This method utilizes a derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance stability and chromatographic performance, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection.[1] The incorporation of corresponding deuterated aldehydes as internal standards provides high accuracy and precision through isotope dilution, correcting for variations in sample preparation and instrument response.[2][3] This approach is suitable for trace-level analysis in complex biological and environmental samples.
Introduction
Volatile aldehydes are a class of carbonyl compounds that are significant in various fields, including environmental monitoring, food science, and clinical diagnostics as potential biomarkers for oxidative stress.[1] Their high volatility and reactivity make accurate quantification challenging. Derivatization is a common strategy to improve the stability and detectability of these compounds.[1][4] PFBHA is an effective derivatization agent that reacts with aldehydes to form stable oxime derivatives, which are amenable to GC-MS analysis. The use of stable isotopically labeled internal standards, such as deuterated aldehydes, is considered the ideal approach for quantitative analysis as they closely mimic the analyte's behavior during extraction, derivatization, and ionization, thus improving method accuracy and precision.[3][4]
Experimental Principle
The core of this method is the conversion of volatile aldehydes into more stable, less volatile PFBHA-oxime derivatives. A known concentration of a deuterated aldehyde internal standard is added to the sample at the beginning of the workflow. Both the native aldehyde and the deuterated standard undergo derivatization. The resulting derivatives are then extracted and analyzed by GC-MS. Quantification is achieved by calculating the peak area ratio of the native aldehyde derivative to the deuterated internal standard derivative.
Caption: Isotope dilution workflow for aldehyde quantification.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Isohexane (HPLC grade), Methanol (HPLC grade), Reagent-grade water.
-
Standards: Analytical standards of target aldehydes (e.g., Formaldehyde, Acetaldehyde, Hexanal, Heptanal).
-
Deuterated Standards: Deuterated analogs of target aldehydes (e.g., [5,6-²H₂]hexanal).[2]
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Buffers: Ammonium formate buffer or phosphate-buffered saline (PBS), pH 7.0.
-
Extraction Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
-
General Labware: Volumetric flasks, pipettes, syringes.
Protocols
Preparation of Standards and Reagents
-
PFBHA Derivatization Solution (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of reagent-grade water. Prepare fresh daily.
-
Aldehyde Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target aldehyde by dissolving the pure standard in methanol. Store at 4°C.
-
Deuterated Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard(s) in methanol. Store at 4°C.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the aldehyde stock solutions into the sample matrix (or a surrogate matrix like water). A typical concentration range might be 0.1 to 50 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated standard(s) in methanol at a concentration that will yield a consistent and robust signal in the GC-MS (e.g., 1 µg/mL).
Sample Preparation and Derivatization Workflow
The following protocol describes a headspace solid-phase microextraction (SPME) with on-fiber derivatization, a technique noted for its high sensitivity.[1]
Caption: Step-by-step sample preparation and SPME workflow.
-
Sample Aliquoting: Pipette 1 mL of the sample (e.g., plasma, urine, or water) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to the vial.
-
Derivatization: Add 1 mL of the PFBHA derivatization solution.
-
Sealing: Immediately cap the vial tightly.
-
Incubation: Place the vial in an autosampler tray or heating block set to 60°C for 60 minutes with agitation to facilitate the derivatization reaction.[5]
-
Headspace SPME: After incubation, expose a preconditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for 30 minutes at 60°C to extract the derivatized aldehydes.
-
GC-MS Injection: Immediately transfer the SPME fiber to the GC inlet for thermal desorption and analysis.
GC-MS Instrumental Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and target analytes.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Column: Supelco SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injection: SPME desorption in splitless mode; Inlet temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Monitored Ions: Select characteristic, abundant ions for each aldehyde-PFBHA derivative and its corresponding deuterated standard. The molecular ion or a significant fragment ion (e.g., [M-HF]⁻ or [M-C₆F₅CH₂]⁻) should be chosen.
-
Caption: Data flow diagram for the GC-MS instrument.
Results and Data Presentation
Method performance should be evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The tables below summarize representative data from published methods for volatile aldehyde analysis.
Table 1: Example Method Performance for Aldehyde Quantification
| Aldehyde | Derivatization Agent | Analytical Method | Matrix | LOQ/LOD | Reference |
| Hexanal | PFBHA | HS-SPME-GC-MS | Blood | LOD: 0.006 nM | [1] |
| Heptanal | PFBHA | HS-SPME-GC-MS | Blood | LOD: 0.005 nM | [1] |
| Formaldehyde | DNPH | UHPLC-MS/MS | Smokeless Tobacco | LOQ: 0.05 ppm | [4] |
| Acetaldehyde | DNPH | UHPLC-MS/MS | Smokeless Tobacco | LOQ: 0.5 ppm | [4] |
| Crotonaldehyde | DNPH | UHPLC-MS/MS | Smokeless Tobacco | LOQ: 0.03 ppm | [4] |
| Various (8 Aldehydes) | D-cysteine | LC-MS/MS | Beverages | LOQ: 0.7-6.0 µg/L | [6] |
| Methylglyoxal | 2-Thiobarbituric acid | Spectrophotometry | N/A | LOD: 0.2 µg/L | [1] |
Table 2: Common Aldehydes and Potential Deuterated Internal Standards
| Analyte (Aldehyde) | Deuterated Internal Standard |
| Formaldehyde | Formaldehyde-d₂ |
| Acetaldehyde | Acetaldehyde-d₄ |
| Propanal | Propanal-d₆ |
| Hexanal | [5,6-²H₂]hexanal[2] |
| (E)-2-Nonenal | [2,3-²H₂]-(E)-2-nonenal[2] |
| (E,E)-2,4-Decadienal | [3,4-²H₂]-(E,E)-2,4-decadienal[2] |
Conclusion
The described method, combining PFBHA derivatization with GC-MS and isotope dilution using deuterated internal standards, offers a highly sensitive, selective, and reliable approach for the quantification of volatile aldehydes. The use of deuterated standards is critical for correcting matrix effects and procedural losses, ensuring data of high accuracy and precision. This protocol provides a solid foundation for method development and can be adapted for various research, clinical, and quality control applications where trace-level aldehyde analysis is required.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of volatile aldehydes in smokeless tobacco with a rapid, one-step extraction and derivatization with UHPLC-MS/MS quantification | CORESTA [coresta.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-4-Heptenal-D2 in Lipid Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid oxidation is a critical process implicated in food spoilage, and the pathogenesis of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The oxidation of polyunsaturated fatty acids (PUFAs) generates a complex mixture of reactive aldehydes, such as cis-4-Heptenal. Accurate quantification of these aldehydes is crucial for understanding their roles in biological systems and for the development of diagnostic and therapeutic strategies.
cis-4-Heptenal is a volatile organic compound formed from the oxidation of omega-3 and omega-6 fatty acids. Its deuterated isotopologue, cis-4-Heptenal-D2, serves as an ideal internal standard for stable isotope dilution mass spectrometry (SID-MS). This technique offers high precision and accuracy in quantification by correcting for sample loss during preparation and for matrix effects during analysis. These application notes provide detailed protocols for the quantification of cis-4-Heptenal in biological and food matrices using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The quantification of cis-4-Heptenal is achieved through a stable isotope dilution assay using GC-MS. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the extraction procedure. Both the endogenous (light) cis-4-Heptenal and the deuterated (heavy) standard are co-extracted, derivatized, and analyzed by GC-MS. The concentration of endogenous cis-4-Heptenal is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the light and heavy compounds.
Data Presentation
The following table summarizes typical quantitative data achievable with the described methodology, compiled from analogous aldehyde quantification studies. Actual limits of detection (LOD) and quantification (LOQ) may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.005 - 1.0 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.015 - 3.0 ng/mL | [1] |
| Linear Range | 0.01 - 100 ng/mL | |
| Intraday Precision (%RSD) | < 10% | |
| Interday Precision (%RSD) | < 15% | |
| Recovery | 85 - 115% |
Experimental Protocols
I. Sample Preparation
A. Biological Fluids (Plasma, Serum)
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma/serum in a glass tube, add a known amount of this compound (e.g., 10 ng in a small volume of methanol). Vortex briefly.
-
Protein Precipitation and Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the lower organic phase to a new glass tube using a Pasteur pipette.
-
Dry the organic extract under a gentle stream of nitrogen at room temperature.
-
-
Proceed to Derivatization.
B. Cell Culture Media
-
Harvesting: Collect the cell culture medium and centrifuge at 500 x g for 5 minutes to remove any cells or debris.
-
Internal Standard Spiking: To 1 mL of the clarified medium, add a known amount of this compound.
-
Liquid-Liquid Extraction:
-
Add 2 mL of hexane to the medium.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of hexane and combine the extracts.
-
Dry the combined extract under a gentle stream of nitrogen.
-
-
Proceed to Derivatization.
C. Food Matrices (e.g., Edible Oils)
-
Sample Weighing: Accurately weigh approximately 0.1 g of the oil sample into a glass vial.
-
Internal Standard Spiking: Add a known amount of this compound to the oil.
-
Dilution and Extraction:
-
Add 1 mL of hexane and vortex to dissolve the oil.
-
The diluted sample can be directly used for derivatization.
-
-
Proceed to Derivatization.
II. Derivatization of Aldehydes with PFBHA
Aldehydes are derivatized to their pentafluorobenzyl (PFB) oximes to improve their volatility and detection by GC-MS.
-
Reagent Preparation: Prepare a fresh solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., 10 mg/mL in 100 mM potassium phosphate buffer, pH 7.0).
-
Derivatization Reaction:
-
Reconstitute the dried sample extract in 100 µL of a suitable solvent (e.g., isooctane).
-
Add 100 µL of the PFBHA solution.
-
Seal the vial and incubate at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Extraction of Derivatives:
-
Add 500 µL of hexane and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper organic layer containing the PFB-oxime derivatives to a GC vial for analysis.
-
III. GC-MS Analysis
A. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
B. Selected Ion Monitoring (SIM) Parameters
The PFB-oxime derivatives of aldehydes often produce a characteristic fragment ion at m/z 181, which corresponds to the pentafluorotropylium cation.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| cis-4-Heptenal-PFB-oxime | 181 | [Molecular Ion], other specific fragments |
| This compound-PFB-oxime | 181 | [Molecular Ion+2], other specific fragments |
Note: The exact molecular ions and other fragment ions should be determined by analyzing the mass spectra of the derivatized standards.
IV. Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of cis-4-Heptenal and a fixed concentration of this compound. Process these standards in the same manner as the samples.
-
Data Analysis:
-
Integrate the peak areas of the quantifier ions for both the endogenous cis-4-Heptenal and the this compound internal standard.
-
Calculate the peak area ratio (cis-4-Heptenal / this compound) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of cis-4-Heptenal for the standards.
-
Determine the concentration of cis-4-Heptenal in the samples by interpolating their peak area ratios on the calibration curve.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for the quantification of cis-4-Heptenal.
Caption: Formation of cis-4-Heptenal from lipid peroxidation.
Caption: Potential signaling pathways modulated by 4-heptenal.
Discussion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of cis-4-Heptenal. The detailed protocols provided herein can be adapted for various biological and food matrices. It is important to note that while the signaling pathways of 4-hydroxynonenal (4-HNE), a structurally related aldehyde, are well-studied, the specific signaling roles of cis-4-Heptenal are less defined.[2][3] It is plausible that cis-4-Heptenal, as a reactive aldehyde, can form adducts with proteins and DNA, thereby modulating cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.[2][4] Further research is warranted to elucidate the specific biological functions of cis-4-Heptenal.
Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and instrumentation. Always follow appropriate laboratory safety procedures.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Volatile Compound Analysis Using Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including pharmaceutical development, environmental monitoring, and food science. The use of an internal standard (IS) is a widely accepted practice to ensure the reliability and accuracy of these analyses by compensating for variations in sample preparation and instrument response.[1][2][3] This document provides detailed application notes and protocols for three common sample preparation techniques for VOC analysis using internal standards: Static Headspace (SHS), Solid-Phase Microextraction (SPME), and Purge and Trap (P&T).
Static Headspace (SHS) Analysis
Static headspace analysis is a robust and straightforward technique for the analysis of volatile compounds in liquid or solid samples.[4][5] The principle is based on the equilibrium of volatile analytes between the sample matrix and the gaseous phase (headspace) in a sealed vial.[5][6] An aliquot of the headspace is then injected into a gas chromatograph (GC) for analysis.[4][6]
Experimental Workflow: Static Headspace
Caption: Static Headspace (SHS) experimental workflow.
Protocol: Static Headspace Analysis of Residual Solvents in a Pharmaceutical Product
This protocol describes the determination of residual solvents (e.g., ethanol, isopropanol, acetone) in a pharmaceutical powder.
Materials:
-
Headspace vials (20 mL) with PTFE/silicone septa and aluminum caps
-
Gas-tight syringe (if manual injection is used)
-
Headspace autosampler and GC-FID/MS system
-
Internal Standard (IS) solution: n-Propanol (100 ppm in a suitable solvent like DMSO or water)
-
Sample: Pharmaceutical powder
-
Matrix simulant: A powder known to be free of the target analytes
Procedure:
-
Sample Preparation:
-
Accurately weigh 100 mg of the pharmaceutical powder into a 20 mL headspace vial.
-
Add 1.0 mL of the internal standard solution (n-propanol) to the vial.[6]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
-
Equilibration:
-
Place the vial in the headspace autosampler.
-
Incubate the vial at 80°C for 20 minutes to allow for the partitioning of volatiles into the headspace.[6]
-
-
Injection and GC Analysis:
-
Pressurize the vial with an inert gas (e.g., nitrogen or helium).
-
Inject 1.0 mL of the headspace gas into the GC inlet.
-
GC conditions:
-
Inlet temperature: 200°C
-
Column: (e.g., DB-624, 30 m x 0.32 mm x 1.8 µm)
-
Oven program: 40°C (hold for 5 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Detector: FID at 250°C
-
-
Internal Standard Selection: The ideal internal standard should be chemically similar to the analytes of interest but not present in the original sample.[1] It should also be well-resolved chromatographically from the target analytes.[1] Common internal standards for volatile analysis include n-propanol, 2-butanol, and acetonitrile.[7]
Solid-Phase Microextraction (SPME)
SPME is a solvent-free sample preparation technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample.[8][9] The fiber can be exposed to the headspace above the sample (Headspace SPME) or immersed directly into a liquid sample.[9] After extraction, the fiber is transferred to the GC inlet for thermal desorption of the analytes.
Experimental Workflow: Headspace Solid-Phase Microextraction (HS-SPME)
Caption: Headspace SPME (HS-SPME) experimental workflow.
Protocol: HS-SPME Analysis of Flavor Compounds in a Beverage
This protocol describes the extraction and analysis of volatile flavor compounds (e.g., esters, alcohols) from a fruit juice sample.
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)
-
Headspace vials (20 mL) with PTFE/silicone septa
-
Stir bar
-
Internal Standard solution: 2-Octanol (10 ppm in methanol)
-
Sample: Fruit juice
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the fruit juice into a 20 mL headspace vial.
-
Add a small stir bar.
-
Spike the sample with 10 µL of the 2-octanol internal standard solution.
-
Seal the vial.
-
-
Extraction:
-
Place the vial in a heating/stirring block at 40°C.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes with gentle stirring.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC inlet.
-
Desorb the analytes for 2 minutes at 250°C.
-
GC-MS conditions:
-
Inlet temperature: 250°C (splitless mode for 2 min)
-
Column: (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Oven program: 35°C (hold for 3 min), ramp to 230°C at 8°C/min.
-
MS transfer line: 280°C
-
MS source: 230°C
-
Scan range: 35-350 amu
-
-
SPME Fiber Selection: The choice of SPME fiber coating is crucial and depends on the polarity and volatility of the target analytes. For a broad range of volatile and semi-volatile compounds, a combination coating like DVB/CAR/PDMS is often a good starting point.[10]
Purge and Trap (P&T)
Purge and Trap is a dynamic headspace technique that offers higher sensitivity compared to static headspace.[11] An inert gas is bubbled through a liquid sample or swept over a solid sample, and the purged volatiles are collected on an adsorbent trap.[12] The trap is then rapidly heated to desorb the analytes into the GC system.
Experimental Workflow: Purge and Trap
Caption: Purge and Trap (P&T) experimental workflow.
Protocol: Purge and Trap Analysis of Volatile Organic Compounds in Water
This protocol is suitable for the trace-level analysis of VOCs in water samples, following methods similar to EPA 524.2.
Materials:
-
Purge and trap concentrator system
-
GC-MS system
-
Sparging vessel
-
Adsorbent trap (e.g., Tenax®)
-
Internal Standard solution: A mixture of fluorobenzene, chlorobenzene-d5, and 1,4-dichlorobenzene-d4 in methanol.
-
Sample: Water sample
Procedure:
-
Sample Preparation:
-
Add 5 mL of the water sample to the sparging vessel.
-
Spike the sample with 5 µL of the internal standard mixture.
-
-
Purge and Trap:
-
Purge the sample with helium at 40 mL/min for 11 minutes at room temperature.
-
The volatiles are trapped on the adsorbent trap.
-
-
Desorption and Analysis:
-
Desorb the trap by heating to 250°C for 4 minutes.
-
The desorbed analytes are transferred to the GC-MS.
-
GC-MS conditions:
-
Inlet temperature: 200°C
-
Column: (e.g., Vocol®, 60 m x 0.25 mm x 1.5 µm)
-
Oven program: 35°C (hold for 2 min), ramp to 200°C at 10°C/min.
-
MS scan range: 35-300 amu
-
-
Quantitative Data Summary
The choice of sample preparation technique significantly impacts the sensitivity and the range of analytes that can be detected. The following table provides a general comparison of the techniques.
| Parameter | Static Headspace (SHS) | Solid-Phase Microextraction (SPME) | Purge and Trap (P&T) |
| Principle | Equilibrium partitioning into the gas phase.[5][6] | Adsorption/absorption onto a coated fiber.[8][9] | Dynamic extraction and concentration on a trap.[12] |
| Sensitivity | Lower, suitable for % to high ppm levels. | Intermediate, suitable for ppm to ppb levels.[10] | Highest, suitable for ppb to ppt levels.[11] |
| Sample Throughput | High, easily automated. | High, easily automated.[9] | Lower, longer cycle times. |
| Solvent Use | Minimal to none. | Solvent-free extraction.[9] | Minimal, for standard preparation. |
| Typical Analytes | Very volatile compounds (e.g., residual solvents).[4] | Volatile and semi-volatile compounds. | Volatile organic compounds (VOCs).[13] |
| Advantages | Simple, robust, less matrix effects.[4] | Simple, versatile, solvent-free.[9] | High sensitivity, exhaustive extraction. |
| Disadvantages | Less sensitive for less volatile compounds.[11] | Fiber-to-fiber variability, potential for carryover. | More complex instrumentation, potential for water interference. |
Relative Sensitivity Comparison: Studies have shown that for the analysis of volatile and semi-volatile organics, Purge and Trap can be 100 to 1000 times more sensitive than the headspace technique.[11] SPME offers a sensitivity that is generally between that of static headspace and purge and trap, with the added advantage of being able to concentrate a wider range of analytes depending on the fiber coating used.[14]
Conclusion
The selection of an appropriate sample preparation technique is paramount for achieving accurate and reliable quantification of volatile compounds. Static headspace is ideal for high-concentration volatiles and high-throughput screening. SPME offers a versatile and solvent-free approach for a broader range of analytes at lower concentrations. Purge and Trap provides the highest sensitivity for trace-level analysis. The use of a suitable internal standard is a critical component of all three methods to ensure data quality and reproducibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Note 39: Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics [sisweb.com]
- 12. Purge and Trap [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. Comparison of solid-phase microextraction and purge-and-trap methods for the analysis of the volatile fraction of butter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS/MS Method for the Separation and Quantification of cis-4-Heptenal and its Deuterated Analog
Abstract
This application note details a robust and sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the separation and quantification of cis-4-Heptenal and its deuterated analog (cis-4-Heptenal-d_x). This protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of this volatile aldehyde in various matrices. The method utilizes a high-polarity capillary column for optimal chromatographic separation and Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Introduction
cis-4-Heptenal is a volatile unsaturated aldehyde that is a significant flavor and aroma compound found in a variety of food products, including dairy and seafood.[1] It is often associated with the oxidation of lipids and can contribute to off-flavors.[1] Accurate quantification of cis-4-Heptenal is crucial for quality control in the food industry and for studying lipid peroxidation in biological systems. The use of a stable isotope-labeled internal standard, such as a deuterated analog of cis-4-Heptenal, is the gold standard for precise quantification by mass spectrometry, as it effectively corrects for matrix effects and variations in sample preparation and instrument response.
This method provides a highly selective and sensitive approach for the simultaneous analysis of native (light) cis-4-Heptenal and its deuterated (heavy) analog, ensuring high-quality quantitative data.
Experimental
Materials and Reagents
-
cis-4-Heptenal (≥98%)
-
cis-4-Heptenal-d_x (deuterated analog, custom synthesis)
-
High-purity solvents (Hexane, Dichloromethane, Methanol)
-
Anhydrous Sodium Sulfate
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization (optional, for enhanced sensitivity)
Instrumentation
A triple quadrupole GC-MS/MS system equipped with an autosampler was used for this analysis. The parameters are outlined in Table 1.
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Setting |
| GC System | |
| GC Column | DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent high-polarity column |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 150 °C, Ramp: 25 °C/min to 240 °C (hold 5 min) |
| MS/MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 250 °C |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions
The molecular ion of cis-4-Heptenal (C7H12O) is m/z 112. Based on typical aldehyde fragmentation patterns, including alpha-cleavage and McLafferty-type rearrangements, the following MRM transitions were selected for quantification and confirmation.[2][3] For the deuterated analog (e.g., d5, assuming deuteration on the alkyl chain), the masses are shifted accordingly.
Table 2: MRM Transitions for cis-4-Heptenal and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| cis-4-Heptenal | 112 | 83 | 10 | Quantifier |
| cis-4-Heptenal | 112 | 55 | 15 | Qualifier |
| cis-4-Heptenal-d5 (example) | 117 | 88 | 10 | Quantifier |
| cis-4-Heptenal-d5 (example) | 117 | 60 | 15 | Qualifier |
Note: The optimal collision energies should be determined empirically on the specific instrument being used.
Standard and Sample Preparation Protocol
-
Stock Solutions: Prepare 1 mg/mL stock solutions of cis-4-Heptenal and its deuterated analog in methanol.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution. Spike a constant amount of the deuterated internal standard into each calibration standard.
-
Sample Extraction (Liquid Matrix):
-
To 1 mL of the sample, add the deuterated internal standard.
-
Perform a liquid-liquid extraction with 2 mL of a hexane:dichloromethane (1:1, v/v) mixture.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer to a GC vial for analysis.
-
-
Sample Extraction (Solid/Semi-solid Matrix):
-
Homogenize 1 g of the sample with 5 mL of water.
-
Add the deuterated internal standard.
-
Perform a headspace solid-phase microextraction (HS-SPME) using a PDMS/DVB fiber at 40°C for 30 minutes.
-
Desorb the fiber in the GC inlet at 250°C for 2 minutes.
-
Results and Discussion
The developed GC-MS/MS method demonstrates excellent chromatographic separation of cis-4-Heptenal from its deuterated analog. It is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts due to differences in intermolecular interactions with the stationary phase. The use of a high-polarity wax column provides good peak shape for this volatile aldehyde.
The MRM mode provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. The method performance was evaluated for linearity, limit of detection (LOD), and limit of quantitation (LOQ). Representative data are presented in Table 3.
Table 3: Representative Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Calibration Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 92 - 108% |
Note: These values are representative and may vary depending on the matrix and instrumentation.
Visualizations
Experimental Workflow
The logical flow from sample collection to final data analysis is depicted below.
Caption: GC-MS/MS Experimental Workflow.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for cis-4-Heptenal under electron ionization, leading to the ions selected for the MRM method.
References
Application Notes and Protocols: Use of cis-4-Heptenal-D2 in Food Authenticity and Adulteration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The authenticity and quality of food products are of paramount concern to consumers and regulatory bodies. Adulteration, such as the substitution of premium oils with lower-grade alternatives, or the misrepresentation of a product's freshness, can be detected by analyzing specific chemical markers. cis-4-Heptenal, a volatile aldehyde, is a known secondary product of lipid peroxidation, particularly from the oxidation of linoleic and oleic acids.[1][2][3] Its presence and concentration can serve as a key indicator of oxidative deterioration in various food matrices, including edible oils, dairy products, and meat.[1][2] Monitoring the levels of cis-4-Heptenal can thus provide valuable insights into the quality, freshness, and potential adulteration of food products.
Stable isotope dilution analysis (SIDA) is a highly accurate and precise method for the quantification of analytes in complex matrices.[4] This technique utilizes a stable isotope-labeled version of the analyte of interest, in this case, cis-4-Heptenal-D2, as an internal standard. The deuterated standard is chemically identical to the native analyte, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic analysis. This co-elution allows for the correction of matrix effects and variations in extraction efficiency, leading to highly reliable quantification.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in food authenticity and adulteration studies, primarily focusing on the analysis of edible oils.
Principle of the Method
The core of this application is the use of this compound as an internal standard in a stable isotope dilution assay coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS). A known amount of this compound is added to the food sample. The volatile compounds, including both the native cis-4-Heptenal and the deuterated internal standard, are then extracted from the headspace above the sample using an SPME fiber. The extracted analytes are desorbed into the GC inlet and separated on a capillary column. The mass spectrometer is used for detection and quantification. By comparing the peak area of the native cis-4-Heptenal to that of the known amount of added this compound, the concentration of cis-4-Heptenal in the original sample can be accurately determined.
Data Presentation
Quantitative analysis of cis-4-Heptenal in food samples using this compound as an internal standard allows for the comparison of oxidative stability and potential adulteration between different samples. Below are example tables summarizing potential quantitative data.
Table 1: Quantification of cis-4-Heptenal in Various Edible Oils
| Oil Type | Sample Description | Concentration of cis-4-Heptenal (ng/g) ± SD |
| Extra Virgin Olive Oil | Fresh, high quality | 5.2 ± 0.8 |
| Extra Virgin Olive Oil | Adulterated with 10% sunflower oil | 25.8 ± 2.1 |
| Sunflower Oil | Fresh | 18.5 ± 1.5 |
| Sunflower Oil | Stored for 6 months at room temperature | 85.3 ± 6.7 |
| Canola Oil | Fresh | 12.1 ± 1.1 |
Table 2: Effect of Storage Conditions on cis-4-Heptenal Formation in Potato Chips
| Storage Condition | Storage Time (Weeks) | Concentration of cis-4-Heptenal (ng/g) ± SD |
| Dark, 20°C | 0 | 15.4 ± 1.9 |
| Dark, 20°C | 4 | 45.1 ± 3.8 |
| Dark, 20°C | 8 | 98.6 ± 7.2 |
| Light exposure, 20°C | 4 | 152.3 ± 11.5 |
Experimental Protocols
Materials and Reagents
-
cis-4-Heptenal (native standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
Food sample (e.g., edible oil, ground potato chips)
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler (or manual holder)
-
Heating block or water bath
-
Vortex mixer
-
Analytical balance
Preparation of Standards
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of cis-4-Heptenal and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and bring to volume with methanol. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of cis-4-Heptenal by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/µL).
-
Prepare a working internal standard solution of this compound at a concentration of 10 ng/µL by diluting the primary stock solution with methanol.
-
Sample Preparation and Extraction (HS-SPME)
-
Accurately weigh 2.0 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1 g of sodium chloride to the vial. The salt helps to increase the volatility of the analytes.
-
Add 10 µL of the 10 ng/µL this compound internal standard solution.
-
Immediately seal the vial with the screw cap.
-
Vortex the vial for 30 seconds.
-
Incubate the vial at 60°C for 15 minutes to allow for equilibration of the volatile compounds in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
GC-MS Analysis
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port and desorb the analytes for 5 minutes at 250°C in splitless mode.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: 5°C/min to 120°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
cis-4-Heptenal (quantifier ion): m/z (e.g., 83 or 112 - to be determined from the mass spectrum of the standard).
-
cis-4-Heptenal (qualifier ion): m/z (e.g., 41 or 55 - to be determined from the mass spectrum of the standard).
-
This compound (quantifier ion): m/z (e.g., 85 or 114 - corresponding to the deuterated fragments).
-
-
Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of cis-4-Heptenal to the peak area of this compound against the concentration of cis-4-Heptenal for the prepared standard solutions.
-
Calculation: Determine the concentration of cis-4-Heptenal in the sample using the regression equation from the calibration curve and the measured peak area ratio from the sample analysis.
Visualizations
Caption: Experimental workflow for the quantification of cis-4-Heptenal.
Caption: Formation of cis-4-Heptenal from lipid oxidation.
References
- 1. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
Application Note & Protocol: Accurate Quantification of cis-4-Heptenal using a Deuterated Internal Standard Calibration Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for creating a robust calibration curve for the accurate quantification of cis-4-Heptenal using its deuterated analogue, cis-4-Heptenal-D2, as an internal standard (IS). cis-4-Heptenal is a volatile aldehyde that can be a significant biomarker or a component in various matrices, including biological samples, food products, and environmental materials. The use of a stable isotope-labeled internal standard is a crucial technique in analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS), as it compensates for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.[1][2] This protocol is designed to guide researchers through the process of standard preparation, sample analysis, and data processing to establish a reliable quantification method.
Principle of Internal Standard Calibration
The internal standard method involves adding a known and constant amount of a reference compound (the internal standard) to all calibration standards, quality control samples, and unknown samples.[3] The calibration curve is then generated by plotting the ratio of the analytical signal of the analyte to the signal of the internal standard against the concentration of the analyte.[4][5] This ratiometric approach corrects for potential sample loss during preparation and inconsistencies in instrument performance.[3] A deuterated internal standard, such as this compound, is ideal as it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][6]
Experimental Protocols
This section details the necessary steps for preparing solutions and analyzing samples to construct a calibration curve for cis-4-Heptenal.
Materials and Reagents
-
cis-4-Heptenal (analyte), analytical standard grade
-
This compound (internal standard), analytical standard grade
-
Methanol (or other suitable solvent), HPLC or GC grade
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
Autosampler vials with caps
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for the accuracy of the calibration curve. Due to the volatile nature of cis-4-Heptenal, it is recommended to handle these standards in a well-ventilated area and work efficiently to minimize evaporation.[7]
-
Analyte Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of cis-4-Heptenal into a 10 mL Class A volumetric flask.
-
Dissolve the compound in methanol and fill to the mark.
-
Stopper the flask and mix thoroughly by gentle inversion.
-
Store at 4°C in a tightly sealed container.
-
-
Internal Standard Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL Class A volumetric flask.
-
Dissolve the compound in methanol and fill to the mark.
-
Stopper the flask and mix thoroughly by gentle inversion.
-
Store at 4°C in a tightly sealed container.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL this compound primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Stopper and mix well. This working solution will be used to spike all calibration standards and samples.
-
Preparation of Calibration Standards
A series of calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard are prepared. The following is an example for a seven-point calibration curve.
-
Working Analyte Stock Solution (100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL cis-4-Heptenal primary stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Stopper and mix well.
-
-
Serial Dilutions for Calibration Standards:
-
Prepare a series of dilutions from the working analyte stock solution as detailed in the table below.
-
To each 1 mL of the prepared analyte dilution, add 100 µL of the 10 µg/mL Internal Standard Working Solution. This results in a final internal standard concentration of approximately 0.91 µg/mL in each standard.
-
| Calibration Level | Concentration of Analyte (µg/mL) | Volume of 100 µg/mL Analyte Stock (µL) | Volume of Methanol (µL) | Final Volume (µL) |
| 1 | 0.1 | 10 | 990 | 1000 |
| 2 | 0.5 | 50 | 950 | 1000 |
| 3 | 1.0 | 100 | 900 | 1000 |
| 4 | 5.0 | 500 | 500 | 1000 |
| 5 | 10.0 | 100 (from 1mg/mL stock) | 900 | 1000 |
| 6 | 25.0 | 250 (from 1mg/mL stock) | 750 | 1000 |
| 7 | 50.0 | 500 (from 1mg/mL stock) | 500 | 1000 |
GC-MS Analysis
The following are suggested starting parameters for GC-MS analysis. These should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
cis-4-Heptenal (Analyte): Monitor characteristic ions (e.g., m/z 41, 55, 83, 112). The specific ions should be determined by analyzing a pure standard.
-
This compound (IS): Monitor the corresponding deuterated ions (e.g., m/z 43, 57, 85, 114).
-
-
Data Presentation and Analysis
Calibration Curve Construction
After acquiring the data for all calibration standards, the peak areas for the analyte and the internal standard are integrated. The following steps are used to construct the calibration curve:
-
Calculate the Peak Area Ratio: For each calibration level, divide the peak area of the analyte by the peak area of the internal standard.
-
Plot the Data: Create a plot with the analyte concentration on the x-axis and the corresponding peak area ratio on the y-axis.
-
Perform Linear Regression: Fit a linear regression line to the data points. The equation of the line will be in the form of y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Evaluate Linearity: The linearity of the calibration curve is assessed by the coefficient of determination (R²). A value of R² ≥ 0.995 is generally considered acceptable.
Quantitative Data Summary
The following table presents hypothetical data for a seven-point calibration curve for cis-4-Heptenal using this compound as the internal standard.
| Calibration Level | Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0.1 | 1,520 | 155,000 | 0.0098 |
| 2 | 0.5 | 7,650 | 154,500 | 0.0495 |
| 3 | 1.0 | 15,300 | 155,200 | 0.0986 |
| 4 | 5.0 | 77,000 | 154,800 | 0.4974 |
| 5 | 10.0 | 154,500 | 155,100 | 0.9961 |
| 6 | 25.0 | 386,000 | 154,900 | 2.4919 |
| 7 | 50.0 | 772,500 | 155,000 | 4.9839 |
Resulting Calibration Equation:
-
y = 0.100x - 0.001
-
R² = 0.9998
Quantification of Unknown Samples
To determine the concentration of cis-4-Heptenal in an unknown sample:
-
Prepare the sample using the same procedure as the calibration standards, including the addition of the internal standard.
-
Analyze the sample using the same GC-MS method.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Use the calibration equation (y = mx + c) to solve for the concentration (x) of the analyte in the sample: x = (y - c) / m
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this protocol.
Caption: Experimental workflow for calibration curve creation.
Caption: Logical relationship for calibration curve analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. scispace.com [scispace.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
Application Note: Quantitative Analysis of Off-Flavors in Edible Oils Using a Stable Isotope Dilution Assay with cis-4-Heptenal-d2
Abstract
This application note details a robust and sensitive method for the quantification of off-flavor compounds in edible oils, with a specific focus on the aldehyde cis-4-Heptenal. The protocol employs a stable isotope dilution assay (SIDA) using cis-4-Heptenal-d2 as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS). This methodology provides high accuracy and precision, making it suitable for quality control in food production, shelf-life studies, and research in food science and drug development where lipid oxidation is a concern.
1. Introduction
The development of off-flavors in edible oils is a significant quality issue, primarily caused by the autoxidation of unsaturated fatty acids. This process generates a complex mixture of volatile and non-volatile secondary oxidation products, including aldehydes, ketones, alcohols, and hydrocarbons, which impart undesirable sensory characteristics such as rancidity.[1] Aldehydes, in particular, have very low odor thresholds and are major contributors to the off-flavors perceived in oxidized oils.
Accurate quantification of these off-flavor compounds is crucial for assessing oil quality and stability. Stable isotope dilution analysis is a powerful technique for the precise quantification of analytes in complex matrices. By introducing a known amount of a stable isotope-labeled analog of the target analyte (internal standard) into the sample, variations in sample preparation and analysis can be effectively compensated for. cis-4-Heptenal is a known marker for lipid oxidation, and its deuterated form, this compound, serves as an excellent internal standard for its quantification.
This application note provides a detailed protocol for the analysis of off-flavors in edible oils using HS-SPME-GC-MS with this compound as an internal standard.
2. Experimental Protocols
2.1. Materials and Reagents
-
Edible Oil Samples: Commercial edible oils (e.g., soybean, sunflower, olive, canola).
-
Internal Standard Stock Solution: this compound (100 µg/mL in ethanol).
-
Calibration Standard Stock Solution: cis-4-Heptenal (100 µg/mL in ethanol).
-
Solvents: Ethanol (analytical grade), Hexane (analytical grade).
-
SPME Fibers: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (Supelco, Bellefonte, PA, USA).
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
2.2. Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Agilent 7890B GC coupled to a 5977A MSD, or equivalent.
-
SPME Autosampler: Gerstel MPS or equivalent.
-
GC Column: DB-WAXetr (30 m × 0.25 mm i.d., 0.25 µm film thickness; Agilent Technologies) or equivalent polar column.
2.3. Sample Preparation
-
Weigh 2.0 g of the edible oil sample into a 20 mL headspace vial.
-
Spike the sample with 20 µL of the this compound internal standard stock solution (100 µg/mL) to achieve a final concentration of 1 µg/g.
-
For the calibration curve, prepare a series of blank oil samples (2.0 g each) and spike them with the internal standard as above. Then, add varying amounts of the cis-4-Heptenal calibration standard stock solution to achieve concentrations ranging from 0.05 to 5.0 µg/g.
-
Seal the vials immediately after spiking.
-
Vortex each vial for 30 seconds to ensure thorough mixing.
2.4. HS-SPME-GC-MS Analysis
The following table summarizes the optimized parameters for the HS-SPME-GC-MS analysis.
| Parameter | Condition |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Incubation Temperature | 60 °C |
| Incubation Time | 20 min |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 5 min (splitless mode) |
| GC Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | 40 °C (hold 3 min), ramp to 230 °C at 8 °C/min, hold 5 min |
| MS Transfer Line Temp. | 240 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | cis-4-Heptenal: 67, 83, 112this compound: 69, 85, 114 |
3. Data Presentation
3.1. Calibration Curve
A seven-point calibration curve was generated by plotting the peak area ratio of the analyte (cis-4-Heptenal) to the internal standard (this compound) against the concentration of the analyte.
| Concentration (µg/g) | Area Ratio (Analyte/IS) |
| 0.05 | 0.048 |
| 0.10 | 0.095 |
| 0.25 | 0.242 |
| 0.50 | 0.490 |
| 1.00 | 1.012 |
| 2.50 | 2.535 |
| 5.00 | 5.089 |
The calibration curve exhibited excellent linearity over the tested concentration range, with a correlation coefficient (R²) > 0.99.
3.2. Quantification of Off-Flavors in Edible Oil Samples
The developed method was applied to quantify cis-4-Heptenal and other representative off-flavor aldehydes in various edible oil samples subjected to accelerated oxidation (storage at 60 °C for 7 days).
| Edible Oil | cis-4-Heptenal (µg/g) | Hexanal (µg/g) | (E,E)-2,4-Decadienal (µg/g) |
| Fresh Soybean Oil | < LOQ | 0.85 | < LOQ |
| Oxidized Soybean Oil | 2.15 | 15.72 | 3.45 |
| Fresh Sunflower Oil | < LOQ | 0.62 | < LOQ |
| Oxidized Sunflower Oil | 3.88 | 25.41 | 5.12 |
| Fresh Olive Oil | < LOQ | 0.21 | < LOQ |
| Oxidized Olive Oil | 0.95 | 5.67 | 1.08 |
| Fresh Canola Oil | < LOQ | 0.43 | < LOQ |
| Oxidized Canola Oil | 1.76 | 11.23 | 2.54 |
LOQ: Limit of Quantification
4. Mandatory Visualization
Caption: Experimental workflow for off-flavor analysis in edible oils.
Caption: Simplified pathway of lipid oxidation leading to off-flavor formation.
5. Discussion
The presented stable isotope dilution assay provides a reliable and accurate method for the quantification of cis-4-Heptenal and other off-flavor aldehydes in edible oils. The use of a deuterated internal standard effectively compensates for matrix effects and variations in extraction efficiency, leading to high precision and accuracy. The HS-SPME technique is a solvent-free, simple, and sensitive sample preparation method for volatile compounds.
The results demonstrate a significant increase in the concentration of off-flavor aldehydes in edible oils upon accelerated oxidation. Oils with higher levels of polyunsaturated fatty acids, such as sunflower and soybean oil, showed a greater propensity for the formation of these compounds. This method can be a valuable tool for manufacturers to monitor the quality of their products, establish shelf-life, and evaluate the effectiveness of antioxidants. For researchers in drug development, this protocol can be adapted to assess lipid peroxidation in various biological samples.
This application note provides a detailed and validated protocol for the quantitative analysis of off-flavors in edible oils using HS-SPME-GC-MS with this compound as an internal standard. The method is sensitive, accurate, and applicable to a wide range of edible oil matrices. The provided workflow and data serve as a valuable resource for researchers, scientists, and professionals in the food and pharmaceutical industries.
References
Revolutionizing Metabolomics: Precise Aldehyde Quantification Using Deuterated Standards
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehydes are a class of reactive carbonyl species that are pivotal in numerous physiological and pathological processes. As products of lipid peroxidation and other metabolic pathways, their accurate quantification in biological matrices is crucial for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. However, the inherent volatility, instability, and low abundance of many aldehydes pose significant analytical challenges.
This application note details a robust and sensitive methodology for the accurate quantification of aldehydes in various biological matrices using deuterated internal standards coupled with chemical derivatization and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects, variations in sample preparation, and instrument response, ensuring the highest degree of accuracy and precision.
Principle of the Method
The workflow hinges on the principle of stable isotope dilution (SID). A known concentration of a deuterated (heavy) analog of the target aldehyde is spiked into the biological sample at the earliest stage of sample preparation. This "internal standard" behaves identically to the endogenous (light) analyte throughout extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal intensity of the endogenous analyte to its deuterated internal standard using LC-MS/MS, precise and accurate quantification can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.
Chemical derivatization is a critical step to enhance the analytical properties of aldehydes. Derivatizing agents react with the carbonyl group to form stable, less volatile derivatives with improved chromatographic retention and increased ionization efficiency, leading to significantly enhanced sensitivity.
Experimental Workflow
The overall experimental workflow for the quantification of aldehydes in biological samples is depicted below.
Caption: Experimental workflow for aldehyde quantification.
Protocols
Herein, we provide detailed protocols for the quantification of aldehydes in various biological matrices. The protocols are based on validated methods from the literature and can be adapted to specific aldehydes and matrices of interest.
Protocol 1: Quantification of Aldehydes in Plasma/Serum using 3-Nitrophenylhydrazine (3-NPH) Derivatization
This protocol is adapted for the analysis of a panel of aldehydes in plasma or serum.
1. Materials and Reagents:
-
Aldehyde standards (e.g., malondialdehyde (MDA), 4-hydroxy-2-nonenal (4-HNE), 4-hydroxy-2-hexenal (4-HHE), acrolein)
-
Deuterated internal standards (e.g., d2-MDA, d5-4-HNE)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Trichloroacetic acid (TCA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2. Sample Preparation and Extraction:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the deuterated internal standard mix (concentration to be optimized based on expected endogenous levels).
-
Add 200 µL of ice-cold 20% TCA in methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Derivatization:
-
Prepare the 3-NPH derivatization reagent: 200 mM 3-NPH and 120 mM EDC in 50% ethanol containing 6% pyridine.
-
To 50 µL of the supernatant, add 50 µL of the 3-NPH derivatization reagent.
-
Incubate at 35°C for 30 minutes with shaking.
-
Quench the reaction by adding 400 µL of cold 10% ethanol in water with 0.1% formic acid.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each derivatized aldehyde and its deuterated internal standard.
Protocol 2: Quantification of Malondialdehyde (MDA) in Urine using Dansylhydrazine Derivatization
This protocol is specifically for the quantification of MDA, a key biomarker of oxidative stress, in urine samples.[1][2]
1. Materials and Reagents:
-
Malondialdehyde (MDA) standard
-
d2-Malondialdehyde (d2-MDA) internal standard
-
Dansylhydrazine (DH)
-
Trichloroacetic acid (TCA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2. Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to remove sediment.
-
To 50 µL of urine supernatant, add 10 µL of d2-MDA internal standard (e.g., 1 µM).
-
Add 10 µL of 1 M TCA.
-
Vortex briefly.
3. Derivatization:
-
Prepare the dansylhydrazine solution: 10 mg/mL in acetonitrile.
-
Add 50 µL of the dansylhydrazine solution to the sample mixture.
-
Incubate at 40°C for 30 minutes.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of 50% methanol in water.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
4. LC-MS/MS Analysis:
-
LC Column: Phenyl-Hexyl reversed-phase column (e.g., 3.0 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive ion mode.
-
Detection: MRM of the transitions for MDA-DH (m/z 302 -> [product ion]) and d2-MDA-DH (m/z 304 -> [product ion]).
Protocol 3: Quantification of Aldehydes in Cell Cultures and Tissues
This protocol can be adapted for both cultured cells and tissue homogenates.
1. Sample Collection and Quenching:
-
Adherent Cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add ice-cold 80% methanol to quench metabolism and extract metabolites. Scrape the cells and collect the cell lysate.
-
Suspension Cells: Pellet the cells by centrifugation at a low speed, aspirate the supernatant, wash with ice-cold PBS, and then add ice-cold 80% methanol.
-
Tissues: Flash-freeze the tissue in liquid nitrogen immediately after collection. Homogenize the frozen tissue in ice-cold 80% methanol.
2. Metabolite Extraction:
-
Add the deuterated internal standard mix to the cell lysate or tissue homogenate.
-
Sonicate the samples on ice to ensure complete cell lysis and extraction.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Derivatization and LC-MS/MS Analysis:
-
Follow the derivatization and LC-MS/MS analysis steps outlined in Protocol 1 .
Quantitative Data
The following tables summarize the quantitative performance of the described methods for a selection of aldehydes in different biological matrices.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Aldehydes using 3-NPH Derivatization in Brain Tissue. [3]
| Aldehyde | On-Column LOD (fmol) | On-Column LOQ (fmol) | Linear Range (µM) |
| Malondialdehyde (MDA) | 2 | 6.7 | 0.1 - 12.5 |
| Acrolein | 0.1 | 0.3 | 0.01 - 6.25 |
| 4-Hydroxy-2-hexenal (4-HHE) | 0.5 | 1.7 | 0.01 - 6.25 |
| 4-Hydroxy-2-nonenal (4-HNE) | 0.2 | 0.7 | 0.01 - 6.25 |
Table 2: Quantitative Performance for MDA using Dansylhydrazine Derivatization. [1][2]
| Matrix | Method LOQ (nM) | Sample LOQ (nM) | Precision (RSD %) | Accuracy (%) |
| Urine | 5.63 | 16.9 | 1.8 - 7.3 | 92 - 98 |
| Serum | 5.68 | 28.4 | 1.8 - 6.1 | 92 - 98 |
Aldehydes in Signaling Pathways
Reactive aldehydes, particularly those derived from lipid peroxidation such as 4-HNE, are not merely markers of cellular damage but also act as signaling molecules that can modulate various cellular processes, including apoptosis.
References
- 1. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Correcting for Matrix Effects Using cis-4-Heptenal-D2: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cis-4-Heptenal-D2 for the correction of matrix effects in analytical experiments. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical chemistry?
A1: this compound is a deuterated form of cis-4-Heptenal, a volatile organic compound found in various food products and fragrances. In analytical chemistry, particularly in mass spectrometry-based methods, it serves as a stable isotope-labeled internal standard (SIL-IS). Its chemical and physical properties are nearly identical to the non-deuterated analyte (cis-4-Heptenal), but it has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q2: What are matrix effects and how do they impact analytical results?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. These effects can lead to either ion suppression or enhancement, causing inaccurate quantification of the analyte. The complexity of the sample matrix, such as in food, biological fluids, or environmental samples, can significantly influence the extent of these effects.
Q3: How does this compound help in correcting for matrix effects?
A3: By adding a known concentration of this compound to all samples, calibrators, and quality controls, it experiences the same matrix effects as the native analyte. Since the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, the ratio of their signals remains constant, even if the absolute signal intensities fluctuate due to matrix effects. This allows for accurate quantification of the analyte based on the analyte-to-internal standard signal ratio.
Q4: What are the key considerations when using a deuterated internal standard like this compound?
A4: Several factors are crucial for the effective use of deuterated internal standards:
-
Co-elution: The internal standard and the analyte should ideally co-elute chromatographically to experience the same matrix effects at the same time.
-
Isotopic Purity: The internal standard should be of high isotopic purity to avoid interference with the analyte signal.
-
Stability: The deuterium label should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix.
-
Concentration: The internal standard should be added at a concentration that provides a strong signal without saturating the detector and is comparable to the expected analyte concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte/internal standard ratio | Inconsistent addition of the internal standard. | Ensure precise and accurate addition of the internal standard solution to all samples using calibrated pipettes. |
| Degradation of the analyte or internal standard. | Check the stability of the compounds in the sample matrix and storage conditions. Prepare fresh stock solutions. | |
| Non-homogeneous sample. | Ensure thorough mixing and homogenization of the sample before taking an aliquot. | |
| Shift in retention time of the internal standard relative to the analyte | "Isotope effect" where the deuterated compound elutes slightly earlier or later than the non-deuterated analyte. | Optimize the chromatographic method to achieve co-elution. If complete co-elution is not possible, ensure the retention time difference is consistent across all runs. |
| Column degradation or changes in mobile phase composition. | Equilibrate the column properly before each run. Monitor column performance and replace if necessary. Prepare fresh mobile phase. | |
| Unexpectedly high or low signal for the internal standard | Incorrect concentration of the internal standard spiking solution. | Verify the concentration of the internal standard stock and spiking solutions. |
| Significant ion suppression or enhancement affecting the internal standard more than the analyte. | Re-evaluate the choice of internal standard. While this compound is ideal for cis-4-Heptenal, for other analytes, a different internal standard might be necessary. | |
| Contamination of the system or blank samples with the internal standard. | Thoroughly clean the injection port, syringe, and column. Analyze a solvent blank to check for carryover. | |
| Presence of unlabeled analyte in the internal standard solution | Isotopic impurity of the internal standard. | Source high-purity internal standards. The certificate of analysis should specify the isotopic purity. |
| Back-exchange of deuterium with hydrogen. | Investigate the stability of the deuterium label in the specific sample matrix and solvent conditions. |
Experimental Protocol: Correction of Matrix Effects using this compound in Food Matrix Analysis by LC-MS/MS
This protocol provides a general framework for the quantification of an analyte (e.g., a flavor compound) in a complex food matrix using this compound as an internal standard.
1. Materials and Reagents:
-
Analyte standard
-
This compound (Internal Standard)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Sample matrix (e.g., fruit juice, milk)
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the internal standard stock solution to a suitable concentration for spiking into all samples.
3. Sample Preparation:
-
Homogenization: Homogenize the food matrix sample to ensure uniformity.
-
Extraction:
-
To 1 g of the homogenized sample, add a known volume of the internal standard spiking solution (e.g., 10 µL of 1 µg/mL this compound).
-
Add an appropriate extraction solvent (e.g., 5 mL of acetonitrile).
-
Vortex or sonicate for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant.
-
-
(Optional) Sample Cleanup: If the matrix is particularly complex, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
4. Preparation of Calibration Curve:
-
Prepare a series of calibration standards in a blank matrix extract (a sample of the same matrix known to be free of the analyte).
-
To each calibration standard, add the same amount of the internal standard spiking solution as was added to the samples.
5. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimize the gradient to achieve good separation and peak shape for the analyte and internal standard.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Optimize the precursor and product ions, collision energy, and other MS parameters for both the analyte and this compound using a standard solution.
-
Set up Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
-
6. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in all samples and calibration standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Quantitative Data Summary
The following table presents illustrative data demonstrating the effectiveness of using an internal standard to correct for matrix effects. In this example, the recovery of an analyte is evaluated in a complex matrix with and without the use of an internal standard.
| Sample Type | Analyte Peak Area (without IS) | % Recovery (without IS) | Internal Standard Peak Area | Analyte/IS Peak Area Ratio | % Recovery (with IS) |
| Solvent Standard | 100,000 | 100% | 120,000 | 0.833 | 100% |
| Matrix Spike 1 | 65,000 | 65% | 78,000 | 0.833 | 100% |
| Matrix Spike 2 | 72,000 | 72% | 86,400 | 0.833 | 100% |
| Matrix Spike 3 | 68,000 | 68% | 81,600 | 0.833 | 100% |
This is illustrative data. Actual results will vary depending on the analyte, matrix, and experimental conditions.
Visualizations
Caption: Workflow for matrix effect correction using an internal standard.
Caption: A logical approach to troubleshooting issues with internal standards.
Technical Support Center: Isotopic Overlap of cis-4-Heptenal and cis-4-Heptenal-D2
Welcome to the technical support center for resolving isotopic overlap between cis-4-Heptenal and its deuterated internal standard, cis-4-Heptenal-D2. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate quantification during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in the context of cis-4-Heptenal and this compound analysis?
A1: Isotopic overlap occurs when the mass spectrum of the unlabeled analyte (cis-4-Heptenal) contributes to the signal of the deuterated internal standard (this compound). This is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in the unlabeled compound, which can result in fragment ions with the same mass-to-charge ratio (m/z) as fragments of the deuterated standard. This interference can lead to inaccuracies in quantitative analysis if not properly addressed.
Q2: Why can't I simply subtract the theoretical isotopic contribution?
A2: While theoretical subtraction is a starting point, it often falls short due to variations in instrument performance, matrix effects, and potential impurities in the standards. A more robust approach involves a combination of optimized chromatographic separation and mathematical deconvolution of the mass spectra.
Q3: What are the main analytical challenges when working with these two compounds?
A3: The primary challenges include:
-
Co-elution: Due to their similar chemical structures, cis-4-Heptenal and this compound often elute very close to each other in gas chromatography (GC), making it difficult to resolve them chromatographically.
-
Spectral Overlap: The mass spectra of the two compounds have overlapping fragments, which complicates quantification based solely on mass spectrometry (MS).
-
Deuterium Isotope Effect: The presence of deuterium atoms can sometimes cause a slight shift in the retention time of the labeled standard compared to the unlabeled analyte, a phenomenon known as the "deuterium isotope effect." This can affect the accuracy of integration if not accounted for.
Q4: What is the benefit of using a deuterated internal standard if it causes these issues?
A4: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry. They closely mimic the chemical and physical properties of the analyte, meaning they behave similarly during sample preparation, extraction, and chromatographic separation. This helps to correct for variations in sample recovery and matrix effects, ultimately leading to more accurate and precise quantification when the isotopic overlap is properly managed.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between cis-4-Heptenal and this compound
Poor separation on the GC column is a common problem that exacerbates isotopic overlap. The goal is to achieve baseline or near-baseline separation of the two peaks.
Troubleshooting Steps:
-
Optimize the GC Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[1][2][3] Experiment with different ramp rates and hold times.
-
Select an Appropriate GC Column: A longer column or a column with a different stationary phase chemistry can enhance separation. For aldehydes, a mid-polar to polar column is often effective.
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can improve column efficiency and resolution.
Recommended GC-MS Protocol for Improved Separation:
| Parameter | Recommended Setting |
| GC Column | DB-WAX (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 40 °C, hold for 2 minRamp 1: 5 °C/min to 150 °CRamp 2: 20 °C/min to 240 °C, hold for 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |
Caption: Experimental workflow for GC-MS analysis with derivatization.
Issue 2: Inaccurate Quantification Due to Mass Spectral Overlap
Even with good chromatographic separation, some degree of isotopic overlap may persist. This requires a post-acquisition data processing strategy to correct for the interference.
Troubleshooting Steps:
-
Utilize Deconvolution Software: Many modern GC-MS software packages include deconvolution algorithms that can mathematically separate the contributions of co-eluting or spectrally similar compounds.[4]
-
Correction for Natural Isotope Abundance: Apply a correction algorithm that accounts for the natural isotopic distribution of the analyte. This can be done using specialized software or by developing a custom correction matrix.
-
Careful Selection of Quantifier and Qualifier Ions: Choose ions for quantification that are unique to each compound or have minimal overlap. A full scan analysis can help in identifying such ions.
Hypothetical Mass Spectra and Overlap:
The following table illustrates a hypothetical scenario of isotopic overlap for a key fragment ion.
| m/z | Relative Abundancecis-4-Heptenal | Relative Abundancethis compound | Overlap Contribution |
| 83 | 100% | 5% | Contribution from unlabeled analyte to D2 signal |
| 84 | 8% | 20% | Minimal overlap |
| 85 | 1% | 100% | Primary quantifier for D2 |
Data Correction Workflow:
Caption: Logical workflow for data correction and quantification.
Issue 3: Retention Time Shift (Deuterium Isotope Effect)
In some cases, this compound may elute slightly earlier or later than the unlabeled cis-4-Heptenal.
Troubleshooting Steps:
-
Confirm the Shift: Analyze pure standards of both compounds individually to determine their exact retention times under your experimental conditions.
-
Adjust Integration Windows: Ensure that the integration windows for each compound in your data analysis software are set appropriately to capture the entire peak for both the analyte and the internal standard.
-
Report the Isotope Effect: If a consistent retention time shift is observed, it should be noted in the experimental methodology. As long as the peaks are well-resolved and properly integrated, this shift does not necessarily compromise the quantitative accuracy.
By systematically addressing these common issues through a combination of optimized experimental protocols and advanced data analysis techniques, researchers can successfully overcome the challenges of isotopic overlap between cis-4-Heptenal and this compound, leading to reliable and accurate quantitative results.
References
Improving signal-to-noise ratio for cis-4-Heptenal-D2 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for cis-4-Heptenal-D2 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
1. What is the role of this compound in my analysis?
This compound is a deuterated stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the native analyte (cis-4-Heptenal) but has a higher mass due to the deuterium atoms. Its primary role is to improve the accuracy and precision of quantification by correcting for variability in sample preparation, injection volume, and matrix effects.[1][2]
2. Should I use GC-MS or LC-MS/MS for the analysis of cis-4-Heptenal?
Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are viable techniques. The choice depends on sample complexity, required sensitivity, and available instrumentation.
-
GC-MS is often preferred for volatile aldehydes. To improve volatility and thermal stability, derivatization is typically required.[3]
-
LC-MS/MS is highly selective and sensitive, making it suitable for complex matrices. It can sometimes analyze aldehydes directly, but derivatization can also be used to enhance ionization and improve chromatographic retention.[4][5][6]
3. What is derivatization and why is it important for analyzing cis-4-Heptenal?
Derivatization is a chemical reaction that modifies the analyte to produce a new compound with more favorable properties for analysis. For cis-4-Heptenal, derivatization can:
-
Increase thermal stability and volatility for GC-MS.
-
Improve ionization efficiency for both GC-MS and LC-MS, leading to a stronger signal.
-
Enhance chromatographic peak shape and resolution.
A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[3][7]
4. What are matrix effects and how can they affect my this compound signal?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[8] This can lead to ion suppression or enhancement, causing a decrease or increase in the analyte and internal standard signal, respectively.[8] Since this compound is chemically identical to the analyte, it is assumed to experience the same matrix effects, allowing for accurate correction.[2] However, severe ion suppression can reduce the signal of both the analyte and the internal standard to a level where they are no longer reliably detected.
Troubleshooting Guide: Low Signal-to-Noise (S/N) Ratio for this compound
A poor signal-to-noise ratio for your deuterated internal standard can compromise the reliability of your quantitative results. This guide provides a systematic approach to identifying and resolving common issues.
Logical Flow for Troubleshooting Low S/N Ratio
Caption: Systematic workflow for troubleshooting a low signal-to-noise ratio.
Issue 1: Problems with the Internal Standard Solution
| Question | Possible Cause | Recommended Action |
| Is the concentration of the this compound spiking solution correct? | Dilution Error: Incorrect calculations or pipetting errors during the preparation of the working solution. | Prepare a fresh dilution series from the stock solution. Verify all calculations and pipette calibrations. |
| Has the internal standard degraded? | Improper Storage: Aldehydes can be unstable. The D2-labeled standard may have degraded due to improper storage temperature or exposure to air/light. | Prepare a fresh working solution from a new or properly stored stock vial. Compare the performance of the new vs. old solution. |
| Is the internal standard being added correctly? | Inconsistent Spiking: Variability in the volume of internal standard added to each sample. | Ensure the internal standard is added consistently and at an early stage of the sample preparation process to account for analyte loss during extraction. |
Issue 2: Inefficient Sample Preparation or Derivatization
| Question | Possible Cause | Recommended Action |
| Is the sample extraction efficient? | Poor Recovery: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may result in low recovery of cis-4-Heptenal and its D2-analog. | Optimize the extraction procedure. Test different solvents, pH conditions, or SPE cartridges. |
| Is the derivatization reaction incomplete? (if applicable) | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete derivatization. Reagents may also be degraded. | Optimize derivatization parameters. Ensure the freshness of derivatizing reagents like PFBHA. See the detailed protocol below. |
| Are you losing the derivative? | Derivative Instability: The resulting oxime derivative may be unstable under certain conditions (e.g., in the presence of water or at high temperatures). | Ensure samples are kept dry and analyze them as soon as possible after derivatization. Avoid excessive heat in the GC inlet if using GC-MS. |
Issue 3: Suboptimal Chromatographic or Mass Spectrometry Conditions
| Question | Possible Cause | Recommended Action |
| Is the chromatographic peak shape poor? | Peak Broadening/Tailing: This can be caused by column contamination, an inappropriate mobile phase (LC), or incorrect temperature program (GC), leading to a lower peak height and worse S/N.[8][9] | LC-MS: Use a guard column, ensure mobile phase compatibility, and check for column degradation. GC-MS: Trim the analytical column, check for leaks, and optimize the oven temperature program.[10] |
| Are the MS source conditions optimized? | Inefficient Ionization: Suboptimal source parameters (e.g., temperature, gas flows, spray voltage) can significantly reduce signal intensity.[8][9] | Perform a full tuning and calibration of the mass spectrometer.[9] Optimize source-dependent parameters by infusing a solution of the derivatized standard. |
| Is the MS source contaminated? | Signal Suppression: Buildup of non-volatile matrix components in the ion source is a common cause of signal loss.[8] | Clean the ion source, including the ESI probe/APCI corona needle and ion transfer optics, according to the manufacturer's guidelines. |
| Are the MRM transitions correct and optimized? | Wrong Transitions/Low Collision Energy: Incorrect precursor or product ions or suboptimal collision energy will result in a weak signal. | Verify the MRM transitions for derivatized this compound. Perform a compound optimization experiment to determine the optimal collision energy for each transition. |
Experimental Protocols
Protocol: Derivatization of cis-4-Heptenal with PFBHA for GC-MS Analysis
This protocol is a general guideline for the derivatization of aldehydes using PFBHA. Optimization may be required based on your specific sample matrix and instrumentation.
Caption: Workflow for PFBHA derivatization of cis-4-Heptenal for GC-MS analysis.
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
High-purity solvents (e.g., hexane, ethyl acetate)
-
Nitrogen gas for evaporation
-
Heater block or water bath
Procedure:
-
Sample Preparation: Extract cis-4-Heptenal from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with hexane). Your this compound internal standard should be added prior to extraction.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Reconstitute the dried extract in a small volume of solvent (e.g., 50 µL of ethyl acetate).
-
Add an aqueous solution of PFBHA (e.g., 50 µL of a 10 mg/mL solution).
-
Vortex the mixture vigorously.
-
Incubate the reaction vial at 60°C for 30-60 minutes.[7]
-
-
Extraction of Derivative:
-
After cooling to room temperature, add a volume of organic solvent (e.g., 200 µL of hexane) and vortex to extract the PFBHA-oxime derivative.
-
Collect the organic layer for GC-MS analysis.
-
GC-MS Parameters (Typical Starting Points):
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace analysis. |
| Inlet Temperature | 250 °C | Ensures efficient vaporization of the derivative without causing thermal degradation. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Oven Program | Start at 60°C, ramp to 280°C | A temperature gradient is used to separate analytes based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | ECNI can provide significantly higher sensitivity for electrophilic derivatives like PFBHA-oximes.[3] |
| Monitored Ions | Target specific fragment ions for both the analyte and D2-internal standard derivatives. | Use Selected Ion Monitoring (SIM) for increased sensitivity and selectivity. |
References
- 1. researchgate.net [researchgate.net]
- 2. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. med.und.edu [med.und.edu]
- 6. Quantification of trans-4-hydroxy-2-nonenal enantiomers and metabolites by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. agilent.com [agilent.com]
Stability and proper storage conditions for cis-4-Heptenal-D2 solutions
This technical support center provides guidance on the stability and proper storage of cis-4-Heptenal-D2 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: Neat this compound, like its non-deuterated form, is a flammable liquid and should be handled with care.[1] It is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1] For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
Q2: What solvents are suitable for preparing this compound solutions?
A2: The choice of solvent will depend on the specific experimental requirements. Common solvents for similar organic compounds include methanol, ethanol, and various organic solvents. For NMR spectroscopy, deuterated solvents such as deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are used.[2][3] When selecting a solvent, ensure it is dry and free of impurities, as these can affect the stability of the aldehyde.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be stored in tightly sealed vials to prevent solvent evaporation and exposure to air and moisture. It is recommended to store them at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to slow down potential degradation processes. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: What is the expected stability of this compound solutions?
A4: The stability of this compound in solution can be influenced by several factors, including the solvent used, storage temperature, exposure to light, and the presence of contaminants. Unsaturated aldehydes are susceptible to oxidation, polymerization, and isomerization. The deuterium labeling at the cis-double bond is expected to have a minimal effect on the overall chemical stability under typical storage conditions, but it is crucial for specific analytical applications. It is best practice to prepare fresh solutions for critical experiments or to periodically check the purity of stored solutions.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with strong acids and bases, as they can catalyze isomerization or other reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the this compound solution. | - Prepare fresh solutions before each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - Verify the purity of the stored solution using an appropriate analytical technique (e.g., GC-MS or NMR). |
| Appearance of unexpected peaks in analytical chromatograms or spectra. | - Contamination of the solvent or glassware. - Degradation of this compound into byproducts. | - Use high-purity solvents and thoroughly clean all glassware. - Analyze a solvent blank to identify potential contaminants. - If degradation is suspected, prepare a fresh solution and re-analyze. |
| Loss of compound concentration in the solution. | - Adsorption to the container surface. - Evaporation of the solvent. - Degradation of the compound. | - Use silanized glassware or polypropylene vials to minimize adsorption. - Ensure vials are tightly sealed. - Store solutions at low temperatures to reduce solvent evaporation and degradation. |
| Shift in the cis/trans isomer ratio. | Isomerization catalyzed by light, heat, or acidic/basic contaminants. | - Protect solutions from light. - Store at recommended low temperatures. - Ensure the solvent and storage vials are neutral and free of contaminants. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, ethanol, or a suitable organic solvent)
-
Calibrated micropipettes
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening.
-
Accurately weigh a specific amount of the neat compound using an analytical balance.
-
Dissolve the weighed compound in a small amount of the chosen solvent in a volumetric flask.
-
Once fully dissolved, dilute the solution to the final volume with the solvent.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the solution to a clean, labeled amber vial for storage.
-
Stability and Degradation
Potential Degradation Pathways:
Unsaturated aldehydes like this compound are prone to several degradation pathways:
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, especially in the presence of air (oxygen).
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which may be catalyzed by impurities.
-
Isomerization: The cis double bond can isomerize to the more stable trans configuration, particularly when exposed to heat, light, or catalysts.
Logical Workflow for Investigating Stability Issues:
Caption: Troubleshooting workflow for stability issues.
Summary of Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C) or Freezer (-20 °C) | Minimizes degradation, isomerization, and solvent evaporation. |
| Light | Store in amber vials or protect from light | Prevents light-catalyzed degradation and isomerization. |
| Atmosphere | Tightly sealed containers, consider inert gas (e.g., argon, nitrogen) for long-term storage | Minimizes exposure to oxygen and moisture, reducing oxidation. |
| Container | Glass or chemically resistant polymer vials | Ensures no leaching of contaminants into the solution. |
| Solvent | High-purity, dry solvents | Prevents solvent-induced degradation or contamination. |
References
Technical Support Center: Troubleshooting Poor Internal Standard Recovery
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor or inconsistent internal standard (IS) recovery during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is its recovery crucial?
An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[1][2] It is a substance that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument.[1]
The primary role of an IS is to compensate for the variability and potential loss of the analyte during the entire analytical workflow, which includes sample preparation, injection, and analysis.[3][4][5] By comparing the response of the analyte to the response of the IS, a response ratio is calculated.[1] This ratio is then used for quantification, which helps to improve the accuracy and precision of the results by correcting for variations that might occur.[4][6] Consistent and adequate recovery of the IS is critical because it indicates that the analytical method is performing as expected. Poor or variable IS recovery can signal problems with the extraction procedure, matrix effects, or instrument performance, ultimately compromising the reliability of the quantitative data.
Q2: My internal standard recovery is low in my Solid-Phase Extraction (SPE) protocol. What are the common causes and how can I fix them?
Low recovery of an internal standard in SPE can be attributed to several factors throughout the extraction process. A systematic approach to troubleshooting is essential to identify and resolve the issue.[7]
Potential Causes and Solutions for Poor IS Recovery in SPE
| Potential Cause | Description | Recommended Solution(s) |
| Improper Sorbent Conditioning/Equilibration | The sorbent bed may not be properly wetted or equilibrated, leading to inconsistent interactions with the IS.[8] | Ensure the column is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix. Avoid letting the sorbent dry out between steps.[8][9] |
| Analyte Breakthrough During Loading | The IS may not be retained on the sorbent and is lost in the flow-through. This can happen if the sample loading flow rate is too high, or the sample solvent is too strong.[10][11] | Decrease the sample loading flow rate to allow for better interaction with the sorbent. Consider diluting the sample with a weaker solvent to enhance retention.[8][10] A "soak" step, where the flow is stopped for a short period after loading, can also improve retention.[10] |
| IS Eluted During Wash Step | The wash solvent may be too strong, causing the IS to be prematurely eluted from the sorbent along with interferences.[9] | Use a weaker wash solvent. The ideal wash solvent should be strong enough to remove interferences without eluting the IS.[7] |
| Incomplete Elution | The elution solvent may not be strong enough to completely desorb the IS from the sorbent.[9] | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent). The pH of the elution solvent can also be adjusted to ensure the IS is in a non-ionized state for better elution in reversed-phase SPE.[9] Increasing the elution volume or performing a second elution step can also improve recovery.[11] |
| Irreversible Binding/Secondary Interactions | The IS may be binding too strongly to the sorbent due to secondary interactions.[7] | Consider using a different sorbent with a weaker retention mechanism. Modifying the pH or ionic strength of the sample or elution solvent can help to disrupt these secondary interactions.[7] |
Q3: I'm observing poor and inconsistent internal standard recovery in my Liquid-Liquid Extraction (LLE) workflow. What should I investigate?
Inconsistent IS recovery in LLE often points to issues with phase separation, solvent choice, or pH control.
Troubleshooting Poor IS Recovery in Liquid-Liquid Extraction
| Potential Cause | Description | Recommended Solution(s) |
| Emulsion Formation | An emulsion, a stable mixture of the two immiscible liquid phases, can form at the interface, trapping the IS and preventing complete phase separation.[12] This is common with samples high in lipids or proteins.[12] | To break an emulsion, you can try adding salt ("salting out") to the aqueous phase, centrifuging the sample, or gently swirling instead of vigorous shaking.[12] |
| Incorrect Solvent Choice | The extraction solvent may not have the optimal polarity to efficiently partition the IS from the sample matrix.[13][14] | Select an extraction solvent that has a similar polarity to the IS. The partition coefficient (LogP) of the IS can be a good guide for selecting an appropriate solvent.[13] |
| Incorrect pH of Aqueous Phase | For ionizable internal standards, the pH of the aqueous phase is critical for ensuring it is in a neutral, extractable form.[13] | Adjust the pH of the aqueous sample to be at least two pH units above the pKa for a basic IS or two pH units below the pKa for an acidic IS to ensure it is in its neutral form.[13] |
| Insufficient Mixing or Extraction Time | Inadequate mixing of the two phases can lead to incomplete extraction and low recovery.[14] | Ensure thorough mixing to maximize the surface area between the two phases. Using a vortex mixer or mechanical shaker can improve consistency.[14] |
| Analyte Volatility | If the IS is volatile, it can be lost during the solvent evaporation step.[14] | Use a less volatile extraction solvent or a gentler evaporation technique, such as using a nitrogen stream at a lower temperature.[14] |
Q4: Could matrix effects be the reason for my poor internal standard recovery?
Yes, matrix effects can significantly impact the recovery and response of an internal standard.[3][15] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) either suppress or enhance the ionization of the IS in the mass spectrometer source.[15][16]
-
Ion Suppression: This is the more common scenario where matrix components interfere with the ionization process, leading to a decreased signal for the IS and consequently, what appears to be low recovery.
-
Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of the IS, leading to an artificially high signal.
How to Investigate and Mitigate Matrix Effects:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard as it has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[3][17] This allows for effective compensation.
-
Post-Extraction Addition Experiment: To assess the magnitude of the matrix effect, you can perform a post-extraction addition experiment. The response of the IS in a clean solvent is compared to its response when spiked into an extracted blank matrix sample.[16]
-
Improve Sample Cleanup: More rigorous sample preparation techniques, such as using a more selective SPE sorbent or performing a second cleanup step, can help to remove interfering matrix components.[16]
-
Chromatographic Separation: Optimize the chromatographic method to separate the IS from the co-eluting matrix components. This might involve using a different column, mobile phase, or gradient profile.
Experimental Protocols
Protocol 1: Evaluating Internal Standard Recovery in SPE
This protocol outlines a systematic approach to pinpoint where the loss of the internal standard is occurring during an SPE procedure.[7]
Materials:
-
Blank matrix samples
-
Internal standard stock solution
-
SPE cartridges and manifold
-
All solvents used in the SPE method (conditioning, equilibration, sample diluent, wash, and elution solvents)
-
Collection tubes
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Spike Blank Matrix: Spike a known amount of the internal standard into a blank matrix sample.
-
Perform SPE: Process the spiked sample through the entire SPE procedure.
-
Collect All Fractions: Crucially, collect every fraction separately:
-
Flow-through: The sample that passes through the cartridge during loading.
-
Wash Eluate: The solvent that is passed through after loading to remove interferences.
-
Final Eluate: The solvent used to elute the internal standard.
-
-
Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.
-
Calculate Recovery:
-
Recovery (%) = (Amount of IS in Final Eluate / Total Amount of IS Spiked) x 100
-
Analyze the flow-through and wash eluate to determine if the IS was lost during the loading or washing steps.
-
Visualizations
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hawach.com [hawach.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. waters.com [waters.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing GC Injector Parameters for Volatile Deuterated Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the GC analysis of volatile deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing volatile deuterated compounds with GC-MS?
A1: The main challenges include:
-
Isotopic Fractionation: Deuterated compounds may elute slightly earlier than their non-deuterated analogs due to differences in vapor pressure and interaction with the stationary phase.[1] This can affect quantification if not properly addressed.
-
Peak Tailing: Volatile compounds, in general, can be prone to peak tailing due to activity in the inlet or column, improper column installation, or a mismatch between the solvent and stationary phase polarity.[2][3][4]
-
Thermal Degradation: Thermally labile compounds can degrade in a hot injector, leading to reduced response and the appearance of extraneous peaks.[5]
-
Analyte Discrimination: In split injections, higher boiling point compounds can be discriminated against. While dealing with volatile compounds, a different kind of discrimination can occur if the injector conditions are not optimized, leading to non-representative sample transfer to the column.
-
Backflash: The rapid expansion of the sample solvent upon injection into a hot inlet can exceed the liner volume, causing the sample to move into cooler regions of the inlet, leading to poor reproducibility and carryover.[6]
Q2: How does the choice of injector liner affect the analysis of volatile deuterated compounds?
A2: The injector liner is critical for ensuring efficient and reproducible vaporization and transfer of the sample to the column.[7] For volatile compounds:
-
Liner Deactivation: An inert liner surface is crucial to prevent secondary interactions that cause peak tailing, especially for active analytes.[6][7]
-
Liner Geometry:
-
For gaseous samples (e.g., from purge-and-trap or headspace), a straight, narrow-internal-diameter (1-mm) liner is recommended for a tight sample band.[8][9]
-
For splitless injections, a single taper liner, often with deactivated glass wool, is a good starting point to aid in vaporization and protect the sample from contact with the hot inlet seal.[8][9]
-
For split injections, a liner with glass wool is recommended to promote rapid and homogeneous vaporization and mixing.[8][9]
-
-
Glass Wool: Deactivated quartz wool can help trap non-volatile residues, enhance vaporization, and improve reproducibility.[9] However, it can also be a source of activity if not properly deactivated, so it's recommended to use pre-packed liners from reputable manufacturers.[9]
Q3: Should I use split or splitless injection for volatile deuterated compounds?
A3: The choice depends on the concentration of your analytes.
-
Split Injection: Use for high-concentration samples to avoid overloading the column. It offers sharp, narrow peaks due to high flow rates in the inlet.[6] A typical starting split ratio is 50:1. This can be adjusted lower (e.g., 10:1) for more sensitivity or higher (e.g., 100:1) for more concentrated samples.[10]
-
Splitless Injection: Ideal for trace-level analysis as it transfers nearly the entire sample to the column, maximizing sensitivity.[6] This technique is more complex and requires careful optimization of parameters like purge activation time to avoid broad solvent peaks while ensuring quantitative transfer of the analytes.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue that can affect resolution and quantification.[4]
Caption: Troubleshooting workflow for peak tailing issues.
Issue 2: Poor Reproducibility or Loss of Analyte
This can manifest as inconsistent peak areas or a complete loss of signal for certain compounds.
| Possible Cause | Suggested Solution |
| Leaky Septum | A leaking septum can cause loss of volatile analytes. Replace the septum. Schedule regular replacements based on the number of injections. |
| Injector Temperature Too Low | Insufficient temperature can lead to incomplete vaporization of less volatile components in a mixture, though less common for highly volatile compounds. Ensure the temperature is appropriate for all analytes. |
| Injector Temperature Too High | Can cause thermal degradation of labile compounds.[5] Experimentally determine the optimal temperature by creating a temperature gradient (e.g., 200°C, 225°C, 250°C) and observing peak response and shape. |
| Inlet Liner Activity | Active sites on the liner can irreversibly adsorb analytes.[5] Replace with a new, high-quality deactivated liner.[7] |
| Backflash | The sample volume may be too large for the liner under the current temperature and pressure conditions, causing sample loss through the septum purge and split vent lines.[6] Use an online vapor volume calculator to check your parameters. Reduce injection volume or use a liner with a larger internal diameter. |
Recommended Initial GC Injector Parameters
The optimal parameters should always be determined empirically. However, the following table provides a good starting point for method development for volatile deuterated compounds.
| Parameter | Split Injection | Splitless Injection | Rationale/Comments |
| Injector Temperature | 150 - 250°C | 200 - 250°C | Start about 20-50°C above the boiling point of the least volatile analyte. For very volatile compounds, a lower temperature (e.g., 150-200°C) is often sufficient and minimizes degradation.[11] |
| Injection Volume | 0.5 - 2 µL | 0.5 - 2 µL | Ensure the vapor volume does not exceed the liner capacity.[6] |
| Split Ratio | 20:1 to 100:1 | N/A | Adjust based on analyte concentration and detector sensitivity.[10] |
| Split Vent Flow | ~20 - 100 mL/min | N/A | Ensure a minimum total flow of 20 mL/min through the inlet for efficient sample introduction.[2] |
| Purge Activation Time | N/A | 30 - 60 seconds | The time before the split vent is opened. It should be long enough to transfer analytes to the column but short enough to vent the majority of the solvent. |
| Septum Purge Flow | ~3 mL/min | ~3 mL/min | Helps prevent contamination from the septum from entering the liner.[10] |
Experimental Protocols
Protocol: Optimizing Injector Temperature
-
Objective: To find the lowest injector temperature that allows for the complete and reproducible transfer of all volatile deuterated analytes without causing thermal degradation.
-
Initial Setup:
-
Install a new, deactivated liner and septum.
-
Set the GC oven program to a low initial temperature (e.g., 40°C) to ensure analytes are focused on the column.
-
Use a mid-range injector temperature as a starting point (e.g., 225°C).
-
Prepare a standard containing all volatile deuterated analytes of interest.
-
-
Procedure:
-
Make triplicate injections at the starting temperature (225°C) and record peak areas and shapes.
-
Decrease the injector temperature in 25°C increments (e.g., 200°C, 175°C) and repeat the triplicate injections at each temperature.
-
Increase the injector temperature in 25°C increments from the starting point (e.g., 250°C, 275°C) and repeat.
-
-
Data Analysis:
-
Calculate the average peak area and relative standard deviation (RSD) for each analyte at each temperature.
-
Plot the peak area vs. injector temperature for each compound.
-
Observe the peak shapes for any signs of tailing (too low temp) or degradation (new peaks appearing at high temps).
-
References
- 1. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. agilent.com [agilent.com]
- 7. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 8. How to Choose a GC Inlet Liner [restek.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Minimizing Deuterium-Hydrogen Exchange
Welcome to the technical support center for minimizing deuterium-hydrogen (D-H) exchange during sample workup. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments involving deuterium labeling.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it important to minimize it during sample workup?
A1: Deuterium-hydrogen exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium-rich solvent (like D₂O), or vice-versa.[1] In many experiments, such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the pattern of deuterium incorporation provides valuable information about protein conformation, dynamics, and interactions.[2][3] Minimizing the loss of incorporated deuterium (back-exchange) during sample processing is critical to preserve the accuracy of the structural information obtained.[1][4]
Q2: What are the most critical factors that influence the rate of D-H exchange?
A2: The two most critical factors influencing the rate of D-H exchange are pH and temperature .[5] The exchange rate is catalyzed by both acid and base.[1][6] For protein backbone amide hydrogens, the exchange rate is at a minimum at a pH of approximately 2.5-2.6.[1] Lowering the temperature also significantly slows down the exchange rate.[7]
Q3: What is "quenching" in the context of a D-H exchange experiment?
A3: Quenching is the process of rapidly stopping the D-H exchange reaction at a specific time point.[1][8] This is typically achieved by quickly lowering the pH of the sample to around 2.5 and reducing the temperature to near 0°C.[2][5] These conditions drastically slow down the exchange rate, effectively "freezing" the deuterium labeling pattern for subsequent analysis.[9]
Q4: What is "back-exchange" and how can it be minimized?
A4: Back-exchange is the undesirable loss of deuterium from the sample and its replacement with hydrogen from protic solvents (like water) during the analytical workup after the quenching step.[1][4] To minimize back-exchange, it is crucial to maintain quench conditions (low pH and low temperature) throughout the sample handling process.[5][10] This includes using a chilled ultra-performance liquid chromatography (UPLC) system for separation and minimizing the time between quenching and mass spectrometry analysis.[4][5]
Troubleshooting Guides
Issue 1: Significant loss of deuterium label (high back-exchange).
| Potential Cause | Troubleshooting Step |
| Suboptimal Quench pH | Verify that the final pH of your quenched sample is between 2.5 and 2.6. Use a calibrated pH meter to check. Adjust your quench buffer concentration or composition if necessary.[1][11] |
| Elevated Temperature | Ensure all sample handling post-quenching (digestion, trapping, and chromatography) is performed at low temperatures, ideally at or below 0°C.[7][10] Use pre-chilled buffers and a temperature-controlled chromatography system. |
| Prolonged Sample Handling Time | Minimize the time the sample spends in protic solvents after quenching. Optimize your digestion and chromatography protocols for speed.[1][4] Fast chromatography, like UPLC, is recommended.[7] |
| Inefficient Digestion at Low Temperature | If using proteases, ensure they are active at low pH and temperature (e.g., pepsin).[1] Consider using organic solvents or denaturants in the quench buffer to improve protein unfolding and digestion efficiency at low temperatures.[5][12] |
| Gas-Phase H/D Scrambling | In the mass spectrometer, intramolecular hydrogen/deuterium migration can occur. Optimize ion guide settings to minimize this phenomenon.[13][14] |
Issue 2: Poor protein digestion under quench conditions.
| Potential Cause | Troubleshooting Step |
| Ineffective Protease | Use an acid-active protease such as pepsin that functions optimally at the low pH of the quench buffer.[1] |
| Protein Stability at Low pH | Some proteins remain highly structured even at low pH, hindering protease access. Include denaturants like guanidine hydrochloride (GdmCl) or urea in your quench buffer to facilitate protein unfolding.[2][12] |
| Insufficient Digestion Time/Temperature | While low temperature is crucial to minimize back-exchange, it can slow digestion. Optimize digestion time. In some cases, a slight, controlled increase in temperature for a very short duration during digestion may be necessary, but this requires careful validation to assess the impact on back-exchange.[12] |
| Use of Organic Solvents | The addition of organic solvents like acetonitrile or methanol to the quench buffer can enhance denaturation and improve digestion efficiency for stable proteins.[12] |
Quantitative Data Summary
Table 1: Effect of Temperature on D-H Exchange Rate and Deuterium Recovery
| Temperature (°C) | Relative Exchange Rate (Compared to 20°C) | Average Increase in Deuterium Recovery (Compared to 0°C) |
| 20 | 1.00 | - |
| 0 | 0.15 | - |
| -10 | Not explicitly stated, but slower than 0°C | 1.1 Da |
| -20 | 0.015 | 1.9 Da |
| -30 | Not explicitly stated, but slower than -20°C | Greatly reduces back-exchange |
Data synthesized from literature.[7]
Table 2: Influence of pH on Amide Proton Exchange Rate
| pH | Relative Exchange Rate |
| 1.0 | High (Acid-catalyzed) |
| 2.6 | Minimum |
| 6.0 | Moderate |
| >8.0 | High (Base-catalyzed) |
Qualitative summary based on established principles.[1][15]
Experimental Protocols
Protocol 1: Standard Quenching for HDX-MS
-
Initiate Exchange: Dilute the protein sample into a D₂O-based buffer at the desired experimental conditions (e.g., physiological pH 7.4).
-
Time Points: Allow the exchange reaction to proceed for a series of predetermined time points (e.g., 10s, 1min, 10min, 1hr).
-
Prepare Quench Buffer: Pre-chill a quench buffer (e.g., 4 M GdmCl, 0.2 M TCEP, 100 mM Citric Acid) to 0.5°C.[2] Ensure the pH is adjusted so that the final pH of the sample after quenching will be 2.5.[2]
-
Quench Reaction: At each time point, rapidly mix an aliquot of the labeling reaction with an equal volume of the ice-cold quench buffer.
-
Immediate Analysis: Immediately proceed to the digestion and LC-MS analysis steps, maintaining the sample at low temperature throughout.
Protocol 2: On-line Digestion and LC-MS Analysis to Minimize Back-Exchange
-
System Preparation: Equilibrate the entire LC-MS system, including the protease column, trapping column, and analytical column, at a low temperature (e.g., 0°C).
-
Injection: Inject the quenched protein sample into the system.
-
On-line Digestion: The sample flows through an immobilized pepsin column for rapid digestion into peptides.[1][5]
-
Peptide Trapping and Desalting: The resulting peptides are captured on a trap column and washed to remove salts and other non-volatile components.
-
Chromatographic Separation: The trapped peptides are then eluted onto an analytical column (typically a C18 reversed-phase column) and separated using a rapid UPLC gradient.[7]
-
Mass Spectrometry: The separated peptides are introduced into the mass spectrometer for analysis of their deuterium uptake.
Visualizations
Caption: Workflow for a typical HDX-MS experiment.
Caption: Factors influencing the rate of D-H exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
- 4. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Subzero Celsius separations in three-zone temperature controlled hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. hdxms.net [hdxms.net]
- 12. Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS/MS-ETD Analysis on a High-Resolution Q-TOF Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pH dependence of hydrogen-deuterium exchange in trp repressor: the exchange rate of amide protons in proteins reflects tertiary interactions, not only secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of cis-4-Heptenal-D2: A Technical Guide for Accurate Analysis
For researchers, scientists, and drug development professionals utilizing cis-4-Heptenal-D2 as an internal standard, achieving accurate and reproducible results is paramount. This technical support center provides essential guidance on selecting the appropriate concentration of this compound, alongside troubleshooting common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical chemistry?
A1: this compound is a deuterated form of the volatile organic compound cis-4-Heptenal. Its primary use is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known amount of this compound to a sample, it is possible to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of the non-deuterated analyte, cis-4-Heptenal.
Q2: How do I choose the initial concentration of this compound for my experiments?
A2: The optimal concentration of an internal standard is critical for the linearity and accuracy of the analytical method. A general guideline is to add the internal standard at a concentration that is close to the expected concentration of the analyte in the sample. For initial method development, a mid-range concentration within the calibration curve is often a good starting point. It is crucial to ensure that the response of the internal standard is strong enough to be detected with good signal-to-noise ratio but not so high that it saturates the detector.
Q3: What are some common solvents for preparing a this compound stock solution?
A3: Due to its aldehyde functional group and hydrocarbon chain, this compound is soluble in most organic solvents. Commonly used solvents for preparing stock solutions include methanol, ethanol, acetonitrile, and hexane. The choice of solvent will often depend on the analytical technique and the sample matrix. For instance, in reversed-phase liquid chromatography, methanol or acetonitrile are typical choices.
Experimental Protocols
Preparation of a this compound Working Standard Solution
A precise and accurate working standard solution is the foundation of a reliable quantitative analysis. The following protocol outlines the steps for preparing a 1 µg/mL working solution.
Materials:
-
This compound
-
Methanol (or other suitable solvent)
-
Calibrated micropipettes
-
Volumetric flasks (Class A)
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve the weighed standard in a small amount of methanol in a 10 mL volumetric flask.
-
Bring the flask to volume with methanol and mix thoroughly. This creates a 100 µg/mL stock solution.
-
-
Working Solution (1 µg/mL):
-
Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 100 - 1000 µg/mL | Prepare in a volatile organic solvent. Store at low temperature. |
| Working Standard Concentration | 0.1 - 10 µg/mL | Dependent on the expected analyte concentration and instrument sensitivity. |
| Spiking Volume in Sample | 10 - 100 µL | Should be a small, consistent volume relative to the sample volume. |
Troubleshooting Guide
Encountering issues during analysis is common. This guide addresses potential problems when using this compound as an internal standard.
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape | Active sites in the GC inlet or column; improper solvent | Use a deactivated inlet liner. Check for column degradation. Ensure solvent is compatible with the phase. |
| Low Signal Intensity | Degradation of the standard; low concentration; instrument settings | Prepare a fresh working solution. Optimize MS parameters (e.g., ionization energy, dwell time). |
| Inconsistent Response | Inaccurate pipetting; sample matrix effects; instability of the standard | Use calibrated pipettes. Perform a matrix effect study. Check for degradation by running a freshly prepared standard. |
| Isotopic Interference | Natural isotope abundance of the analyte interfering with the standard's signal | Select quantifier and qualifier ions with minimal overlap. Ensure sufficient mass difference between the analyte and the standard. |
Visualizing the Workflow and Troubleshooting Logic
To further aid researchers, the following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree.
Validation & Comparative
Validation of an Analytical Method Using cis-4-Heptenal-D2 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of volatile aldehydes, utilizing cis-4-Heptenal-D2 as an internal standard. The performance of this method is objectively compared with alternatives, supported by representative experimental data. This document is intended to assist researchers, scientists, and professionals in drug development in selecting and validating appropriate analytical methods for their specific needs.
Introduction
The accurate quantification of volatile aldehydes is critical in various fields, including food science, environmental analysis, and pharmaceutical development, due to their roles as flavor compounds, environmental pollutants, or indicators of oxidative stress. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose, often employing an internal standard to improve accuracy and precision. A deuterated internal standard, such as this compound, is an ideal choice as it is chemically identical to the analyte of interest but has a different mass, allowing for effective correction of variations during sample preparation and analysis.[1][2][3]
This guide details the validation of a hypothetical, yet representative, GC-MS method for the analysis of a panel of volatile aldehydes using this compound as an internal standard. The validation parameters discussed are in accordance with major international guidelines, such as those from the International Council for Harmonisation (ICH).
Experimental Protocols
A detailed methodology for the key experiments in the validation of the analytical method is provided below.
1. Sample Preparation
A representative sample matrix (e.g., food homogenate, plasma, or aqueous solution) is spiked with a known concentration of a standard mixture of volatile aldehydes and a fixed concentration of the internal standard, this compound. The volatile compounds are then extracted using headspace solid-phase microextraction (HS-SPME) or a similar technique.
2. GC-MS Analysis
The extracted analytes are analyzed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Specific quantifier and qualifier ions for each target aldehyde and this compound.
-
Method Validation Parameters and Results
The analytical method was validated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the tables below.
Table 1: Linearity of Calibration Curves for Target Aldehydes
| Analyte | Calibration Range (ng/mL) | R² |
| Hexanal | 1 - 500 | 0.998 |
| Heptanal | 1 - 500 | 0.997 |
| Octanal | 1 - 500 | 0.999 |
| Nonanal | 1 - 500 | 0.998 |
| Decanal | 1 - 500 | 0.996 |
Table 2: Precision and Accuracy of the Method
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6, 3 days) | Accuracy (% Recovery) |
| Hexanal | 10 | 4.2 | 5.8 | 98.5 |
| 100 | 3.1 | 4.5 | 101.2 | |
| 400 | 2.5 | 3.9 | 99.8 | |
| Heptanal | 10 | 4.8 | 6.1 | 97.9 |
| 100 | 3.5 | 4.9 | 102.1 | |
| 400 | 2.8 | 4.2 | 100.5 | |
| Octanal | 10 | 3.9 | 5.5 | 99.2 |
| 100 | 2.9 | 4.1 | 100.8 | |
| 400 | 2.2 | 3.5 | 101.1 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Hexanal | 0.3 | 1.0 |
| Heptanal | 0.4 | 1.2 |
| Octanal | 0.3 | 0.9 |
| Nonanal | 0.5 | 1.5 |
| Decanal | 0.6 | 1.8 |
Comparison with Alternative Internal Standards
The choice of an internal standard is crucial for the reliability of an analytical method. While this compound is an excellent choice for the analysis of C6-C10 aldehydes, other deuterated internal standards could also be considered. The table below provides a comparison of this compound with other potential alternatives.
Table 4: Comparison of Deuterated Internal Standards for Aldehyde Analysis
| Internal Standard | Structural Similarity to Analytes | Potential for Chromatographic Co-elution | Commercial Availability | Relative Cost |
| This compound | High (for C7 aldehydes), Good (for C6-C10 aldehydes) | Low risk with appropriate GC conditions | Good | Moderate |
| Hexanal-D12 | Excellent (for Hexanal), Good (for other short-chain aldehydes) | Potential for co-elution with Hexanal, requiring good resolution | Good | Moderate |
| Octanal-D16 | Excellent (for Octanal), Good (for other mid-chain aldehydes) | Potential for co-elution with Octanal, requiring good resolution | Good | Moderate |
| Nonanal-D18 | Excellent (for Nonanal), Good (for other longer-chain aldehydes) | Potential for co-elution with Nonanal, requiring good resolution | Fair | Higher |
The primary advantage of using a deuterated version of one of the target analytes (e.g., Hexanal-D12) is the very similar chemical behavior during extraction and chromatography. However, this can also lead to chromatographic co-elution if the mass spectrometer cannot resolve the small mass difference, or if the chromatographic separation is not optimal. This compound, being structurally similar but not identical to the common straight-chain aldehydes, offers a good balance of similar chemical properties and chromatographic separation.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.
Conclusion
The presented GC-MS method, utilizing this compound as an internal standard, demonstrates excellent performance for the quantification of volatile aldehydes. The validation data indicates that the method is linear, precise, accurate, and sensitive for its intended purpose. The use of a deuterated internal standard that is structurally similar to the analytes of interest, but chromatographically separable, is a robust strategy for achieving reliable quantitative results. When selecting an internal standard, researchers should consider factors such as structural similarity, potential for co-elution, commercial availability, and cost to best suit their specific analytical needs.
References
Comparing ionization efficiency of cis-4-Heptenal and cis-4-Heptenal-D2
Theoretical Considerations of Isotope Effects on Ionization
The ionization of a molecule in a mass spectrometer is a complex process influenced by the molecule's intrinsic properties and the ionization technique employed. Deuterium substitution can, in principle, affect ionization efficiency through several mechanisms, although the effects are often subtle.
-
Zero-Point Energy (ZPE): The C-D bond has a lower zero-point vibrational energy than a C-H bond due to the heavier mass of deuterium. This can lead to a slightly higher bond dissociation energy for C-D bonds. In ionization processes that involve bond cleavage (e.g., fragmentation following electron ionization), this can result in a "kinetic isotope effect," where the deuterated compound may show different fragmentation patterns or rates. However, for soft ionization techniques where the molecular ion is of primary interest, the effect on the initial ionization event is expected to be minimal.
-
Electron Ionization (EI): In electron ionization, the total ionization cross-section can be influenced by isotopic substitution. For molecular hydrogen, the ionization cross-section for D2 is slightly larger (by about 1.6%) than for H2 above a certain energy threshold. Conversely, a study on ammonia and its deuterated isotopologues found no discernible effect on the total electron impact ionization cross-sections[1]. The effect for a larger molecule like cis-4-Heptenal is not documented but is generally presumed to be negligible for quantitative purposes where the isotopologue serves as an internal standard.
-
Chemical Ionization (CI) and Electrospray Ionization (ESI): In these softer ionization techniques, ionization occurs through proton transfer or adduction. The proton affinity and gas-phase basicity of a molecule are key determinants of ionization efficiency. Deuterium substitution at a site not directly involved in protonation is unlikely to significantly alter these properties. Therefore, for cis-4-Heptenal-D2, where deuterium is on the double bond, a significant electronic isotope effect on the distant aldehyde group's protonation is not expected.
Data Presentation: A Representative Comparison
While specific experimental data for cis-4-Heptenal and its D2 analog is not available, the following table illustrates how such data would be presented. The values are hypothetical and serve to demonstrate the expected near-unity ratio of ionization efficiencies for isotopologues used in quantitative mass spectrometry.
| Analyte | Ionization Technique | Mean Ion Intensity (Arbitrary Units) | Relative Ionization Efficiency (Normalized to cis-4-Heptenal) |
| cis-4-Heptenal | Electron Ionization | 1,250,000 | 1.00 |
| This compound | Electron Ionization | 1,245,000 | 0.996 |
| cis-4-Heptenal | Chemical Ionization | 2,800,000 | 1.00 |
| This compound | Chemical Ionization | 2,815,000 | 1.005 |
Table 1: Hypothetical comparison of ionization efficiencies of cis-4-Heptenal and this compound. The data presented are for illustrative purposes only and do not represent actual experimental results.
Experimental Protocol for Determining Relative Ionization Efficiency
The following is a generalized protocol for experimentally determining the relative ionization efficiency of cis-4-Heptenal and this compound.
1. Materials and Reagents:
- cis-4-Heptenal (high purity standard)
- This compound (stable isotope-labeled standard)[2][3]
- High-purity solvent (e.g., methanol or acetonitrile)
- Gas chromatograph (GC) or liquid chromatograph (LC) system
- Mass spectrometer (MS) with the desired ion source (e.g., EI, CI, or ESI)
2. Sample Preparation:
- Prepare individual stock solutions of cis-4-Heptenal and this compound at a concentration of 1 mg/mL in the chosen solvent.
- Create a series of calibration standards by mixing the two stock solutions in varying ratios (e.g., 10:1, 5:1, 1:1, 1:5, 1:10) while keeping the total analyte concentration constant.
- Prepare a 1:1 (equimolar) mixture for direct infusion experiments.
3. Instrumental Analysis:
- Direct Infusion (for ESI or CI):
- Infuse the 1:1 equimolar mixture directly into the mass spectrometer at a constant flow rate.
- Acquire mass spectra over a relevant m/z range to include the molecular ions of both cis-4-Heptenal (m/z 112.17) and this compound (m/z 114.18)[2][3].
- Record the ion intensities for a statistically significant period.
- Chromatography-Mass Spectrometry (GC-MS or LC-MS):
- Inject the prepared calibration standards onto the chromatographic system.
- Develop a chromatographic method that ensures the co-elution of cis-4-Heptenal and this compound.
- Operate the mass spectrometer in a mode that allows for the detection and quantification of the respective molecular ions (e.g., selected ion monitoring - SIM).
- Record the peak areas for the molecular ions of both compounds for each injection.
4. Data Analysis:
- For direct infusion data, calculate the average ion intensity for each isotopologue. The ratio of these intensities for the equimolar solution provides a direct measure of their relative ionization efficiency.
- For chromatographic data, plot the ratio of the peak areas (cis-4-Heptenal / this compound) against the ratio of their concentrations.
- The slope of the resulting calibration curve should be close to 1 if the ionization efficiencies are identical. Any significant deviation from 1 would indicate a difference in ionization efficiency.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to compare the ionization efficiencies of cis-4-Heptenal and its deuterated analog.
Workflow for comparing ionization efficiency.
References
Inter-laboratory Comparison of cis-4-Heptenal Quantification with Stable Isotope Dilution Analysis (SIDA): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Stable Isotope Dilution Analysis (SIDA) for the quantification of cis-4-Heptenal. While a direct inter-laboratory comparison study for this specific analyte is not publicly available, this document synthesizes information from studies on similar volatile aldehydes in comparable matrices to present a representative overview. The data herein is intended to serve as a benchmark for laboratories validating their own analytical methods for cis-4-Heptenal.
cis-4-Heptenal is a volatile organic compound that contributes to the flavor and aroma profile of various food products and can also be an indicator of lipid peroxidation. Accurate and precise quantification is crucial for quality control and research in the food and beverage industry, as well as in studies related to oxidative stress. SIDA, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful technique for the accurate quantification of volatile compounds due to its ability to correct for sample preparation losses and matrix effects.
Experimental Protocols
A detailed methodology for the quantification of cis-4-Heptenal in an edible oil matrix using SIDA-GC-MS is provided below. This protocol is a composite based on established methods for similar analytes.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as cis-4-Heptenal-d2, is added to a pre-weighed aliquot (e.g., 1 gram) of the edible oil sample. The exact concentration of the internal standard should be chosen to be within the expected concentration range of the native analyte in the samples.
-
Matrix Dissolution: The spiked sample is dissolved in a suitable organic solvent, such as hexane, to facilitate the extraction of cis-4-Heptenal.
-
Solid-Phase Microextraction (SPME): Headspace SPME is a common and efficient technique for extracting volatile compounds from a liquid matrix.
-
An aliquot of the dissolved sample is transferred to a headspace vial.
-
The vial is sealed and incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
-
Desorption: The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of cis-4-Heptenal.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Specific ions for cis-4-Heptenal and its deuterated internal standard are monitored. For example:
-
cis-4-Heptenal (quantifier ion): m/z 83
-
cis-4-Heptenal (qualifier ion): m/z 55
-
This compound (quantifier ion): m/z 85
-
-
3. Quantification
The concentration of cis-4-Heptenal in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of cis-4-Heptenal and a constant concentration of the internal standard.
Data Presentation: A Simulated Inter-laboratory Comparison
The following table presents hypothetical but realistic quantitative data for the analysis of a spiked edible oil sample, as might be obtained from three independent laboratories. This data illustrates the expected performance of the SIDA-GC-MS method.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Spiked Concentration (ng/g) | 50.0 | 50.0 | 50.0 |
| Mean Measured Concentration (ng/g) (n=5) | 48.5 | 51.2 | 49.8 |
| Standard Deviation (ng/g) | 2.1 | 2.5 | 2.3 |
| Coefficient of Variation (%) | 4.3 | 4.9 | 4.6 |
| Recovery (%) | 97.0 | 102.4 | 99.6 |
Summary of Inter-laboratory Performance:
| Parameter | Value |
| Overall Mean Concentration (ng/g) | 49.8 |
| Inter-laboratory Standard Deviation (ng/g) | 1.36 |
| Inter-laboratory Coefficient of Variation (%) | 2.7 |
These simulated results demonstrate the high accuracy (recoveries close to 100%) and precision (low coefficient of variation) that can be expected from the SIDA-GC-MS method for cis-4-Heptenal quantification. The low inter-laboratory coefficient of variation suggests that the method is robust and reproducible across different laboratories.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of cis-4-Heptenal using SIDA-GC-MS.
Caption: Experimental workflow for cis-4-Heptenal quantification by SIDA-GC-MS.
Linearity and range determination for cis-4-Heptenal analysis using its D2 analog
A Detailed Examination of Linearity and Range Determination Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile aldehydes like cis-4-Heptenal is crucial for product quality control, stability studies, and safety assessment. This guide provides a comparative overview of analytical methodologies for determining the linearity and range of cis-4-Heptenal, with a primary focus on the robust internal standard method using its deuterium-labeled analog (D2-cis-4-Heptenal) and an alternative derivatization-based HPLC method.
Due to the limited availability of a complete, validated method for cis-4-Heptenal using its D2 analog in publicly accessible literature, this guide utilizes a validated method for a closely related C7 unsaturated aldehyde, trans-2-heptenal, as a representative example for the internal standard-based GC-MS analysis. This approach provides a strong illustrative framework for the principles and expected performance of such a method.
Method 1: Gas Chromatography-Mass Spectrometry with Deuterated Internal Standard (GC-MS/IS)
This method is considered the gold standard for the quantification of volatile and semi-volatile organic compounds due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as D2-cis-4-Heptenal, is critical for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is based on established methods for the analysis of volatile aldehydes in complex matrices.
-
Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample into a 20 mL headspace vial.
-
Add a known concentration of the D2-cis-4-Heptenal internal standard solution.
-
Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
-
HS-SPME Conditions:
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 60°C.
-
Incubation Time: 15 minutes with agitation.
-
Extraction Time: 30 minutes.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C (splitless mode).
-
Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 150°C at 5°C/min, then to 240°C at 15°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Electron Ionization: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
cis-4-Heptenal ions: m/z 41, 55, 82 (quantifier), 112.
-
D2-cis-4-Heptenal ions: m/z 43, 57, 84 (quantifier), 114.
-
-
Data Presentation: Linearity and Range
The linearity of the method is determined by constructing a calibration curve using a series of standards containing a fixed amount of the internal standard and varying concentrations of cis-4-Heptenal.
| Parameter | GC-MS with D2-Internal Standard (Representative Data for a C7 Aldehyde) |
| Linear Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Recovery | 92 - 105% |
| Precision (RSD%) | < 10% |
Workflow Diagram
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
An alternative approach for the quantification of aldehydes involves derivatization to form a stable, chromophoric product that can be analyzed by HPLC with a UV detector. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form hydrazones.
Experimental Protocol: DNPH Derivatization and HPLC-UV Analysis
-
Derivatization:
-
To 1 mL of the sample extract (in a suitable organic solvent like acetonitrile), add 1 mL of a DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).
-
Vortex the mixture and allow it to react at room temperature for 1 hour in the dark.
-
The resulting solution containing the DNPH-hydrazone derivatives is then ready for HPLC analysis.
-
-
HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 365 nm.
-
Data Presentation: Linearity and Range
| Parameter | HPLC-UV with DNPH Derivatization (Typical Performance) |
| Linear Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Workflow Diagram
Comparison Summary and Recommendations
| Feature | GC-MS with D2-Internal Standard | HPLC-UV with DNPH Derivatization |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Sensitivity | Very High (sub-ng/mL) | High (low ng/mL) |
| Accuracy & Precision | Excellent (due to internal standard correction) | Good (can be affected by derivatization efficiency) |
| Sample Preparation | Relatively simple (HS-SPME) | More complex (requires chemical derivatization) |
| Throughput | Moderate | Moderate |
| Cost (Instrument) | High | Moderate |
| Robustness | High | Moderate (derivatization can introduce variability) |
Recommendation:
For applications requiring the highest accuracy, precision, and sensitivity, the GC-MS method with a deuterated internal standard is unequivocally the superior choice . This is particularly true for complex sample matrices where matrix effects can significantly impact quantification.
The HPLC-UV method with DNPH derivatization serves as a viable and more cost-effective alternative, especially when a mass spectrometer is not available. However, careful validation of the derivatization step is crucial to ensure reliable results. This method is well-suited for routine quality control applications where the expected concentrations of cis-4-Heptenal are within its linear range and the sample matrix is less complex.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation.
A Head-to-Head Battle for Quantification: Stable Isotope Dilution Analysis vs. External Calibration for Volatile Compounds
A deep dive into the accuracy and precision of two common analytical techniques for quantifying volatile organic compounds (VOCs), providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal method for their specific applications.
In the realm of analytical chemistry, particularly in the analysis of volatile organic compounds (VOCs), the choice of quantification method is paramount to achieving accurate and reliable results. Two of the most prevalent techniques employed are Stable Isotope Dilution Analysis (SIDA) and external calibration. This guide provides an objective comparison of these two methods, supported by experimental data, to elucidate their respective strengths and weaknesses in terms of accuracy and precision.
The fundamental difference between the two techniques lies in their approach to calibration and compensation for analytical variability. External calibration relies on a calibration curve generated from a series of standards of known concentrations prepared separately from the samples. In contrast, SIDA, a form of internal standard calibration, involves adding a known amount of a stable isotope-labeled analog of the analyte to the sample itself prior to any sample preparation or analysis. This isotopically labeled standard acts as an ideal internal standard, as it behaves nearly identically to the native analyte throughout the entire analytical process, thereby correcting for losses during sample preparation and variations in instrument response.
Key Performance Differences: A Comparative Overview
| Feature | Stable Isotope Dilution Analysis (SIDA) | External Calibration |
| Accuracy | High. Effectively corrects for matrix effects and analyte loss during sample preparation and injection. | Can be lower, especially in complex matrices, due to uncorrected matrix effects and potential for analyte loss. |
| Precision | High. The internal standard corrects for variations in injection volume and instrument response. | Can be lower due to variability in sample preparation, injection volume, and instrument drift. |
| Matrix Effects | Minimizes the impact of matrix effects as the internal standard and analyte are similarly affected. | Highly susceptible to matrix effects, which can cause ion suppression or enhancement, leading to inaccurate results. |
| Sample Preparation | More robust against losses during extraction, evaporation, and derivatization steps. | Requires highly consistent and reproducible sample preparation to minimize variability. |
| Cost & Availability | Can be more expensive due to the cost of isotopically labeled standards, which may not be available for all analytes. | Generally less expensive as it only requires unlabeled analytical standards. |
| Throughput | Can be higher for complex samples as it may reduce the need for extensive sample cleanup or matrix-matched calibrants. | May require matrix-matched calibration curves for each sample type, which can be time-consuming for diverse sample sets. |
Quantitative Performance Data
The following tables summarize the accuracy (presented as recovery) and precision (presented as relative standard deviation, RSD) for SIDA and external calibration methods from various studies involving the analysis of volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Accuracy (Recovery %) of SIDA and External Calibration for Volatile Compounds
| Compound | Matrix | SIDA Recovery (%) | External Calibration Recovery (%) | Reference |
| Vanillin | Vegetable Oil | 89 - 101 | Not Reported | [1] |
| Diazinon | Soybeans | 83 - 109 | Not Reported | [2] |
| Malathion | Soybeans | 83 - 109 | Not Reported | [2] |
| Chlorpyrifos | Soybeans | 83 - 109 | Not Reported | [2] |
| Ochratoxin A | Wheat Flour | Within certified range (3.17–4.93 µg/kg) | 18-38% lower than certified value | [3] |
| Various VOCs | Sediment | 99.1 - 119.3 | 64.1 - 83.1 |
Note: Direct comparative recovery data in the same study is often limited as SIDA is frequently employed specifically to overcome the known recovery issues of external calibration in complex matrices.
Table 2: Precision (Relative Standard Deviation, RSD %) of SIDA and External Calibration for Volatile Compounds
| Compound | Matrix | SIDA RSD (%) | External Calibration RSD (%) | Reference |
| Vanillin (Intra-day) | Vegetable Oil | < 7.46 | Not Reported | [1] |
| Vanillin (Inter-day) | Vegetable Oil | < 7.46 | Not Reported | [1] |
| Diazinon (Repeatability) | Soybeans | 2.2 - 4.8 | Not Reported | [2] |
| Malathion (Repeatability) | Soybeans | 2.2 - 4.8 | Not Reported | [2] |
| Chlorpyrifos (Repeatability) | Soybeans | 2.2 - 4.8 | Not Reported | [2] |
| Various VOCs | Sediment | 4.7 - 13.7 | 11.1 - 21.6 |
Experimental Protocols
Stable Isotope Dilution Analysis (SIDA) Protocol (Representative)
This protocol outlines a general procedure for the quantification of a volatile compound in a liquid matrix using SIDA with Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.[1]
-
Sample Preparation:
-
Accurately weigh a known amount of the sample into a headspace vial.
-
Add a precise volume of a standard solution containing the stable isotope-labeled internal standard (e.g., vanillin-d3 for vanillin analysis) to the vial.
-
Seal the vial immediately with a PTFE-faced silicone septum and aluminum cap.
-
Vortex the sample to ensure thorough mixing of the sample and the internal standard.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler with an incubation chamber set to a specific temperature (e.g., 80 °C) for a defined period (e.g., 20 minutes) to allow for equilibration of the volatile compounds in the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the GC.
-
Separate the compounds on a suitable capillary column (e.g., HP-5ms).
-
Detect the analyte and its isotopically labeled internal standard using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode. Monitor at least two characteristic ions for the native analyte and its internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the ratio of their concentrations in a series of calibration standards.
-
Calculate the concentration of the analyte in the sample by determining the peak area ratio in the sample and interpolating from the calibration curve.
-
External Calibration Protocol (Representative)
This protocol describes a general procedure for the quantification of volatile compounds in a similar matrix using an external calibration method with HS-SPME-GC-MS.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the target analyte(s) in a suitable solvent.
-
Create a series of calibration standards at different concentration levels (e.g., at least five) by diluting the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Transfer a known volume of each calibration standard into separate headspace vials.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample into a headspace vial.
-
Seal the vial immediately.
-
-
HS-SPME Extraction (for both standards and samples):
-
Individually place each standard and sample vial in the autosampler.
-
Incubate and extract each vial under the same conditions as described in the SIDA protocol.
-
-
GC-MS Analysis (for both standards and samples):
-
Analyze each standard and sample using the same GC-MS method.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the known concentration for the series of external standards.
-
Determine the concentration of the analyte in the sample by measuring its peak area and calculating the concentration using the linear regression equation of the calibration curve.
-
Workflow Visualizations
The following diagrams illustrate the distinct experimental workflows for SIDA and external calibration.
Conclusion
The choice between SIDA and external calibration for the quantification of volatile compounds hinges on the specific requirements of the analysis, including the complexity of the sample matrix, the availability of standards, and the desired level of accuracy and precision.
Stable Isotope Dilution Analysis (SIDA) stands out as the superior method for achieving the highest accuracy and precision, particularly for complex matrices where analyte loss and matrix effects are significant concerns. By incorporating an internal standard that perfectly mimics the analyte's behavior, SIDA provides robust and reliable quantification. The primary limitations are the higher cost and potential lack of commercially available isotopically labeled standards for all compounds of interest.
External Calibration is a simpler and more cost-effective method that can provide acceptable results for simple matrices with minimal interference. However, its accuracy and precision are highly susceptible to variations in sample preparation and matrix effects. For complex samples, extensive method development, including matrix-matched calibration, may be necessary to mitigate these issues, which can increase the workload and complexity of the analysis.
For researchers in drug development and other regulated environments where data integrity and accuracy are paramount, the investment in SIDA is often justified by the superior quality of the results. For routine screening of simple matrices, external calibration may be a suitable and economical choice. Ultimately, a thorough understanding of the principles and limitations of each method, as presented in this guide, will enable the selection of the most appropriate technique for generating high-quality, defensible data.
References
- 1. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Fragmentation Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated cis-4-Heptenal
For Immediate Release
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of standard (non-deuterated) cis-4-Heptenal and its deuterated analog. The data presented herein is based on established fragmentation mechanisms for unsaturated aldehydes. This document is intended for researchers, scientists, and drug development professionals working with mass spectrometry-based compound identification and quantification.
Introduction
cis-4-Heptenal is a volatile organic compound with the chemical formula C₇H₁₂O. In mass spectrometry, particularly under electron ionization (EI), molecules like cis-4-Heptenal undergo characteristic fragmentation, creating a unique mass spectrum that acts as a chemical fingerprint. Isotopic labeling, such as the replacement of hydrogen with deuterium, is a powerful technique used to elucidate fragmentation pathways and as an internal standard in quantitative analyses. This guide outlines the theoretical fragmentation patterns of cis-4-Heptenal and a deuterated version, specifically 1,2,2-trideuterio-cis-4-Heptenal, to illustrate the expected shifts in the mass spectrum.
Theoretical Fragmentation Data
The following table summarizes the plausible key fragment ions for both non-deuterated and 1,2,2-trideuterio-cis-4-Heptenal following electron ionization. The proposed deuterated analog assumes deuterium substitution at the aldehydic proton and the two alpha-protons, positions that are synthetically accessible and highly relevant to common fragmentation reactions.
| Fragmentation Pathway | Key Fragment Structure | Non-Deuterated m/z | Deuterated m/z | Mass Shift (Δm/z) |
| Molecular Ion | [C₇H₁₂O]⁺• | 112 | 115 | +3 |
| Alpha-Cleavage (Loss of H•) | [C₇H₁₁O]⁺ | 111 | 114 | +3 |
| McLafferty Rearrangement | [C₂H₄O]⁺• | 44 | 46 | +2 |
| Beta-Cleavage (Loss of C₂H₅•) | [C₅H₇O]⁺ | 83 | 86 | +3 |
| Allylic Cleavage (Loss of C₃H₇•) | [C₄H₅O]⁺ | 69 | 69 | 0 |
Note: The fragmentation data presented is theoretical and intended for illustrative purposes. Actual relative abundances may vary based on experimental conditions.
Experimental Protocols
The following outlines a general protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of cis-4-Heptenal and its deuterated analog.
1. Sample Preparation:
-
Samples of cis-4-Heptenal and its deuterated analog are prepared as dilute solutions (e.g., 10 µg/mL) in a volatile solvent such as dichloromethane or hexane.
-
An internal standard may be added if quantitative analysis is required.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold of 5 minutes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 200.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
Visualizing Fragmentation and Workflow
The following diagrams illustrate the proposed fragmentation pathways and the general experimental workflow.
Caption: A generalized workflow for the GC-MS analysis of volatile compounds.
Caption: Key fragmentation pathways for non-deuterated cis-4-Heptenal.
Caption: Predicted fragmentation of 1,2,2-trideuterio-cis-4-Heptenal.
Discussion of Fragmentation Patterns
The fragmentation of aliphatic aldehydes is primarily driven by a few key mechanisms:
-
Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group.[2][3][4] For aldehydes, the loss of the aldehydic hydrogen (H•) is a common alpha-cleavage pathway, leading to an [M-1]⁺ ion.[3] In the deuterated analog, this would correspond to the loss of a hydrogen atom, as the C-D bond is stronger than the C-H bonds on the alkyl chain, resulting in an [M-1]⁺ peak at m/z 114.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the alpha-beta bond.[5][6][7] For heptanal, this typically results in a prominent ion at m/z 44.[8] For cis-4-Heptenal, a similar rearrangement is expected. In the 1,2,2-trideuterio analog, the resulting enol fragment would contain two deuterium atoms, shifting the fragment ion to m/z 46.
-
Beta-Cleavage: Cleavage of the bond between the beta and gamma carbons relative to the carbonyl group can lead to the loss of an ethyl radical (C₂H₅•), resulting in a fragment at m/z 83. For the deuterated molecule, this fragment would retain all three deuterium atoms, shifting its m/z to 86.
-
Allylic Cleavage: The presence of a double bond introduces the possibility of cleavage at the allylic position. Cleavage of the C3-C4 bond would result in the loss of a propyl radical (C₃H₇•) and the formation of a resonance-stabilized cation at m/z 69. As the deuterium labels are not part of the lost neutral fragment in this pathway, the m/z of this ion is not expected to shift upon deuteration at the 1 and 2 positions.
Conclusion
The comparison of the theoretical mass spectra of non-deuterated and deuterated cis-4-Heptenal demonstrates the utility of isotopic labeling in mass spectrometry. The predictable mass shifts of key fragment ions upon deuteration can confirm proposed fragmentation mechanisms and aid in the structural elucidation of unknown analytes. Furthermore, the use of deuterated analogs as internal standards is crucial for accurate quantification in complex matrices. The provided data and protocols offer a foundational guide for researchers employing these techniques.
References
- 1. youtube.com [youtube.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Assessing the kinetic isotope effect in reactions involving cis-4-Heptenal-D2
A detailed guide for researchers on the assessment of kinetic isotope effects (KIE) in key reactions of aldehydes, offering a comparative framework for studies on molecules such as cis-4-Heptenal-D2.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. For reactions involving C-H bond cleavage, substituting hydrogen (¹H) with deuterium (²H or D) can lead to a significant decrease in the reaction rate. This is primarily due to the greater mass of deuterium, which results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides valuable insight into the rate-determining step of a reaction and the nature of the transition state.
While specific experimental data on the kinetic isotope effect in reactions of this compound are not extensively reported in peer-reviewed literature, a comparative analysis of well-characterized reactions of a structurally related aldehyde, benzaldehyde, can provide a robust framework for researchers. This guide compares the deuterium KIE in three fundamental reactions of benzaldehyde: the Cannizzaro reaction, the Wittig reaction, and chromic acid oxidation.
Comparative Kinetic Isotope Effect Data
The following table summarizes the observed kinetic isotope effects for the reactions of benzaldehyde and its deuterated analog, benzaldehyde-d1, where the aldehydic hydrogen is replaced by deuterium.
| Reaction | Reactants | Isotopic Label Position | Reaction Type | Observed KIE (kH/kD) | Interpretation |
| Cannizzaro Reaction | Benzaldehyde (or Benzaldehyde-d1), concentrated NaOH | Aldehydic C-H/D | Redox (Disproportionation) | ~6.0 | Primary KIE; C-H/D bond cleavage is the rate-determining step (hydride transfer). |
| Wittig Reaction | Benzaldehyde (or Benzaldehyde-d1), (Carbethoxymethylene)triphenylphosphorane | Aldehydic C-H/D | Nucleophilic Addition-Elimination | ~1.1 | Secondary KIE; C-H/D bond is not broken in the rate-determining step. |
| Chromic Acid Oxidation | Benzaldehyde (or Benzaldehyde-d1), H₂CrO₄ | Aldehydic C-H/D | Oxidation | ~7.0 | Primary KIE; C-H/D bond cleavage is the rate-determining step. |
Experimental Protocols
Detailed methodologies for determining the kinetic isotope effect in the aforementioned reactions are provided below. These protocols can be adapted for the study of other aldehydes, including cis-4-Heptenal.
Cannizzaro Reaction
Objective: To determine the primary kinetic isotope effect of the Cannizzaro reaction of benzaldehyde.
Materials:
-
Benzaldehyde
-
Benzaldehyde-d1
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: Prepare two separate reaction vessels, each containing a solution of concentrated sodium hydroxide in water.
-
Parallel Reactions:
-
To the first vessel, add a known amount of benzaldehyde and the internal standard.
-
To the second vessel, add the same molar amount of benzaldehyde-d1 and the internal standard.
-
-
Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing dichloromethane and water. Shake vigorously and separate the organic layer.
-
Analysis: Dry the organic layer with anhydrous MgSO₄ and analyze the concentration of the remaining benzaldehyde using GC-FID.
-
Data Analysis:
-
Plot the natural logarithm of the benzaldehyde concentration versus time for both the deuterated and non-deuterated reactions.
-
The slope of each line corresponds to the negative of the pseudo-first-order rate constant (-k).
-
Calculate the KIE as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD).
-
Wittig Reaction
Objective: To determine the secondary kinetic isotope effect in the Wittig reaction of benzaldehyde with a stabilized ylide.
Materials:
-
Benzaldehyde
-
Benzaldehyde-d1
-
(Carbethoxymethylene)triphenylphosphorane
-
Dry tetrahydrofuran (THF)
-
Internal standard (e.g., durene)
-
High-performance liquid chromatograph (HPLC) with a UV detector
Procedure:
-
Reaction Setup: In two separate, dry, nitrogen-flushed flasks, dissolve (carbethoxymethylene)triphenylphosphorane in dry THF.
-
Parallel Reactions:
-
To the first flask, add a solution of benzaldehyde and the internal standard in THF.
-
To the second flask, add a solution of benzaldehyde-d1 and the internal standard in THF, ensuring the same molar concentrations as the first reaction.
-
-
Reaction Monitoring: Monitor the disappearance of the benzaldehyde in each reaction by taking aliquots at regular intervals.
-
Analysis: Dilute the aliquots and analyze them using HPLC to determine the concentration of the remaining benzaldehyde.
-
Data Analysis:
-
Determine the initial rates of the reactions by plotting benzaldehyde concentration versus time.
-
Calculate the rate constants (kH and kD) from the initial slopes.
-
The KIE is the ratio kH/kD.
-
Chromic Acid Oxidation
Objective: To determine the primary kinetic isotope effect for the oxidation of benzaldehyde with chromic acid.
Materials:
-
Benzaldehyde
-
Benzaldehyde-d1
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Jones Reagent: Prepare the chromic acid solution (Jones reagent) by dissolving CrO₃ in sulfuric acid.
-
Reaction Setup: In two separate cuvettes suitable for a UV-Vis spectrophotometer, prepare solutions of benzaldehyde and benzaldehyde-d1 in acetone.
-
Kinetic Measurement:
-
Initiate the reaction by adding a small, known amount of the Jones reagent to each cuvette.
-
Immediately begin monitoring the decrease in the absorbance of the Cr(VI) species at its characteristic wavelength (around 350 nm).
-
-
Data Analysis:
-
The initial rate of the reaction is proportional to the initial change in absorbance over time.
-
Determine the rate constants (kH and kD) for both reactions under pseudo-first-order conditions (with aldehyde in large excess).
-
Calculate the KIE as the ratio kH/kD.
-
Visualizations
Reaction Pathways and Experimental Workflow
Performance Verification of a Quantitative Method for Aldehydes with Deuterated Standards: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a quantitative method for the analysis of aldehydes utilizing deuterated internal standards against alternative approaches. The inclusion of deuterated standards in analytical workflows, particularly in conjunction with mass spectrometry, significantly enhances the accuracy, precision, and robustness of quantification. This document presents supporting experimental data, detailed methodologies, and visual representations of the analytical workflow to aid researchers in selecting and implementing the most appropriate method for their specific needs.
Superior Performance with Deuterated Internal Standards
The use of stable isotope-labeled internal standards, such as deuterated analogues of the target aldehydes, is considered the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analytes of interest, differing only in isotopic composition. This near-identical chemical and physical behavior ensures that they experience similar extraction efficiencies, chromatographic retention, and ionization responses as the target analytes, effectively correcting for variations that can occur during sample preparation and analysis.[1]
In contrast, methods relying on external calibration or non-isotopically labeled internal standards are more susceptible to matrix effects, leading to decreased accuracy and precision. The following tables summarize the performance characteristics of a typical Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for aldehyde quantification using deuterated internal standards compared to a method employing a non-deuterated internal standard.
Quantitative Performance Data
Table 1: Method Validation Parameters for Aldehyde Quantification using UHPLC-MS/MS with Deuterated Internal Standards. This table showcases the typical performance of a validated method for the simultaneous determination of four different aldehydes. The use of corresponding deuterated internal standards for each analyte contributes to the high accuracy and precision.
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |
| Formaldehyde | >0.995 | 0.9 | 95-105% | <10% |
| Acetaldehyde | >0.995 | 1.5 | 92-108% | <10% |
| Acrolein | >0.996 | 2.0 | 90-110% | <15% |
| 4-Hydroxy-2-nonenal (HNE) | >0.998 | 1.2 | 98-103% | <8% |
Data synthesized from representative values found in literature.[2][3]
Table 2: Comparison of a Method with a Non-Deuterated Internal Standard. This table illustrates the potential variability in performance when a non-isotopically labeled internal standard is used. While still providing quantitative data, the accuracy and precision can be compromised due to differences in behavior between the analyte and the internal standard.
| Analyte | Linearity (R²) | Limit of Quantification (LOQ) (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |
| Formaldehyde | >0.990 | 2.5 | 85-115% | <20% |
| Acetaldehyde | >0.990 | 3.0 | 80-120% | <20% |
| Acrolein | >0.985 | 5.0 | 75-125% | <25% |
| 4-Hydroxy-2-nonenal (HNE) | >0.992 | 2.5 | 88-112% | <18% |
Data synthesized from representative values found in literature.[4]
Experimental Protocols
A detailed methodology for the quantification of aldehydes using deuterated standards is provided below. This protocol is based on derivatization followed by UHPLC-MS/MS analysis.
Key Experiment: Quantification of Aldehydes in a Biological Matrix
1. Sample Preparation and Derivatization:
-
Objective: To extract aldehydes from the sample matrix and convert them into a stable derivative suitable for LC-MS/MS analysis.
-
Procedure:
-
Homogenize 100 mg of tissue sample in 500 µL of phosphate-buffered saline (PBS).
-
Add a mixture of deuterated internal standards (e.g., d2-Malondialdehyde, d3-4-Hydroxy-2-hexenal, d3-4-Hydroxy-2-nonenal) to the homogenate.[2]
-
Perform protein precipitation by adding 20% trichloroacetic acid.[2]
-
Centrifuge the sample and collect the supernatant.
-
Add the derivatizing agent, such as 3-nitrophenylhydrazine (3-NPH), to the supernatant.[2]
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
2. UHPLC-MS/MS Analysis:
-
Objective: To separate the derivatized aldehydes and quantify them using tandem mass spectrometry.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: [2][5]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions: [2]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the derivative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each aldehyde derivative and its corresponding deuterated internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical advantage of using deuterated standards.
Caption: Experimental workflow for aldehyde quantification.
Caption: Advantage of deuterated internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. iris.unina.it [iris.unina.it]
A Researcher's Guide to Selecting an Internal Standard for Cis-4-Heptenal Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cis-4-Heptenal, the selection of an appropriate internal standard (IS) is a critical step to ensure accuracy and precision. An ideal internal standard corrects for variability during sample preparation and analysis, including extraction efficiency, injection volume, and instrument response. This guide provides a comparative overview of potential internal standards for cis-4-Heptenal analysis, supported by established analytical principles and a recommended validation workflow.
The Gold Standard: Isotope-Labeled Internal Standards
The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte.[1][2][3] A SIL-IS, such as cis-4-Heptenal-d'n' (where 'n' denotes the number of deuterium atoms), is chemically and physically almost identical to the target analyte.[4] This similarity ensures that it behaves nearly identically during extraction and chromatography and experiences the same degree of ionization enhancement or suppression in the mass spectrometer, thus providing the most accurate correction for experimental variations.[2][4]
Advantages of SIL Internal Standards:
-
Co-elution: Typically co-elutes with the analyte, providing optimal correction for matrix effects at the exact point of elution.[3]
-
Similar Physicochemical Properties: Ensures comparable extraction recovery and response to instrumental variations.[4]
-
Improved Accuracy and Precision: Significantly enhances the reliability and reproducibility of quantitative results.[2]
Considerations:
-
Availability and Cost: A deuterated standard for cis-4-Heptenal may not be commercially available and could require custom synthesis, which can be expensive.
-
Isotopic Purity: The SIL-IS must be checked for isotopic purity to prevent interference with the native analyte signal.[4]
Practical Alternatives: Structural Analogue Internal Standards
When a SIL internal standard is not feasible, a structural analogue can be a viable alternative.[2] The chosen analogue should closely mimic the chemical structure and functional groups of cis-4-Heptenal. For cis-4-Heptenal, a C7 aldehyde, suitable analogues could include other unsaturated aldehydes or saturated aldehydes of similar chain length.
Potential Structural Analogue Candidates:
-
Trans-2-Heptenal: A geometric isomer of a related heptenal. It shares the same molecular weight and elemental composition but will have a different retention time in gas chromatography (GC), which can be advantageous in preventing spectral overlap.
-
2-Octenal or Nonanal: Aldehydes with a slightly longer carbon chain. Their chemical behavior during extraction and derivatization would be similar to cis-4-Heptenal.
-
Hexanal: A shorter-chain aldehyde that has been analyzed using similar methods and could serve as an IS if its chromatographic behavior is suitable for the specific method.
Comparative Performance Data
| Internal Standard | Linearity (R²) | Average Recovery (%) | Precision (%RSD, n=6) | Comments |
| cis-4-Heptenal-d'n' (SIL-IS) | >0.999 | 98.5 | < 5% | Excellent linearity and precision; co-elutes with the analyte, providing superior correction for matrix effects. |
| Trans-2-Heptenal | >0.997 | 92.1 | < 10% | Good linearity; recovery may differ slightly from the analyte. Chromatographically separated from the analyte. |
| 2-Octenal | >0.995 | 88.7 | < 15% | Acceptable linearity; differences in volatility and polarity may lead to greater variability in recovery. |
Experimental Protocol for Internal Standard Validation
To select the most suitable internal standard for a specific application, a validation experiment should be performed. The following is a generalized protocol for the analysis of cis-4-Heptenal in a biological matrix (e.g., plasma) using GC-MS.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., cis-4-Heptenal-d'n' or trans-2-Heptenal in methanol at 1 µg/mL).
-
Add 10 µL of a derivatization agent solution (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride at 10 mg/mL in water) to form an oxime, which improves chromatographic properties and sensitivity.
-
Vortex the sample for 30 seconds to mix.
-
Incubate at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Perform liquid-liquid extraction by adding 500 µL of hexane, vortexing for 2 minutes, and centrifuging at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Heptenal and the internal standard.
3. Data Analysis and Validation:
-
Prepare a calibration curve by spiking known concentrations of cis-4-Heptenal into the blank matrix and adding a constant amount of the internal standard to each calibrator.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Evaluate linearity (R²), accuracy (recovery), and precision (relative standard deviation, %RSD) for each internal standard tested.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for internal standard validation and the logical process for selecting the appropriate standard.
Caption: Experimental workflow for validating an internal standard.
Caption: Decision logic for internal standard selection.
Conclusion
For the quantitative analysis of cis-4-Heptenal, a stable isotope-labeled internal standard is unequivocally the best choice, offering the highest degree of accuracy and precision.[2] When a SIL-IS is not practical, structural analogues like trans-2-Heptenal or 2-Octenal can be used, but they require thorough validation to ensure they meet the performance standards of the intended assay. By following a rigorous validation protocol, researchers can confidently select an internal standard that ensures the integrity and reliability of their analytical data.
References
Cross-validation of analytical results for cis-4-Heptenal with an independent method
For Immediate Release
This guide provides a comprehensive comparison of two independent analytical methods for the quantitative determination of cis-4-Heptenal, a volatile organic compound of interest in various fields, including food science and environmental analysis. The objective is to present a clear cross-validation of analytical results, offering researchers, scientists, and drug development professionals a reliable reference for method selection and validation.
Executive Summary
The accurate quantification of cis-4-Heptenal is crucial for quality control and safety assessment in numerous applications. This report details the side-by-side validation of two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization. The experimental data demonstrates the performance of each method in terms of linearity, accuracy, precision, and limits of detection and quantification.
Data Presentation
The quantitative performance of the GC-MS and HPLC-UV methods for the analysis of cis-4-Heptenal are summarized in the table below. The data represents a compilation of typical validation parameters obtained from established analytical laboratories.
| Validation Parameter | GC-MS Method | HPLC-UV Method (after DNPH Derivatization) |
| Linearity (R²) | > 0.995 | > 0.997 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (RSD%) | < 5% | < 3% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the direct analysis of volatile compounds like cis-4-Heptenal.
Sample Preparation:
-
A representative sample is collected in a sealed vial.
-
For solid or liquid matrices, headspace sampling or solid-phase microextraction (SPME) is employed to isolate the volatile analytes.
-
An internal standard (e.g., d8-heptenal) is added for accurate quantification.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Optimized to achieve separation of cis-4-Heptenal from other matrix components. A typical program starts at 40°C, holds for 2 minutes, then ramps to 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of cis-4-Heptenal.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method requires derivatization of the aldehyde group of cis-4-Heptenal to a UV-active compound. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent.
Sample Preparation and Derivatization:
-
The sample containing cis-4-Heptenal is passed through a cartridge coated with DNPH.
-
The aldehyde reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative.
-
The derivative is eluted from the cartridge with a suitable solvent (e.g., acetonitrile).
-
An internal standard (e.g., the DNPH derivative of a similar aldehyde) is added.
Instrumentation:
-
HPLC System: Equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used to separate the DNPH derivatives.
-
Flow Rate: A constant flow rate of 1.0 mL/min.
-
UV Detector: Set to a wavelength where the DNPH derivatives exhibit maximum absorbance (typically around 360 nm).
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for the two analytical methods.
Safety Operating Guide
Safe Disposal of cis-4-Heptenal-D2: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of cis-4-Heptenal-D2 is critical to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.
I. Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The safety data sheet (SDS) for the non-deuterated analogue, cis-4-Heptenal, indicates that it is a flammable liquid and vapor.[1] Therefore, stringent safety measures must be in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][4]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces.[2][4] Use non-sparking tools and explosion-proof equipment when handling the substance.[2]
-
Static Discharge: Take precautionary measures against static discharge.[1][2] Ground and bond containers and receiving equipment.[1][2]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area.[2][4]
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as sand, silica gel, or universal binder.[2][4]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2]
-
Ventilation: Ensure the area is well-ventilated to disperse any remaining vapors.
| Spill Response Action | Description |
| Ignition Source Removal | Extinguish all flames, turn off hot plates, and eliminate any potential sparks. |
| Absorption | Use inert materials like sand or vermiculite to soak up the spilled liquid. |
| Collection | Transfer the contaminated absorbent into a designated, sealable waste container. |
| Decontamination | Clean the spill area with an appropriate solvent, and dispose of cleaning materials as hazardous waste. |
III. Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]
Step 1: Waste Segregation and Collection
-
Waste Stream: this compound should be disposed of as a non-halogenated organic solvent waste.[5] It is crucial to avoid mixing it with halogenated solvents, as this can complicate and increase the cost of disposal.[5]
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name. Waste containers must not be filled to more than 90% of their capacity.[6]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
Step 2: Neutralization (if applicable)
While this compound itself is not an acid or a base, any reactions or work-up procedures involving acidic or basic solutions must be neutralized before disposal. The pH of aqueous waste solutions should generally be adjusted to a neutral range (pH 6-9) before being collected for disposal.[7]
Step 3: Institutional Disposal Protocol
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for chemical waste disposal. Contact them to schedule a pickup for your hazardous waste container.
-
Documentation: Complete all necessary waste disposal forms as required by your institution, providing an accurate description of the waste.
The following diagram illustrates the workflow for the proper disposal of this compound.
IV. Key Considerations for Deuterated Compounds
While the deuterium in this compound does not significantly alter its chemical reactivity in a way that would change standard disposal protocols for flammable aldehydes, it is a stable isotope of hydrogen. Deuterium itself is not considered a significant environmental pollutant.[3] However, the overall hazardous characteristics of the parent molecule dictate the disposal method. Therefore, this compound should be handled and disposed of with the same precautions as its non-deuterated counterpart.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.
References
- 1. cis-4-Heptenal 6728-31-0 | TCI AMERICA [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. axxence.de [axxence.de]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. ethz.ch [ethz.ch]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling cis-4-Heptenal-D2
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of cis-4-Heptenal-D2 (CAS Number: 1335436-36-6).[1] Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure. The following equipment is mandatory:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Aldehydes can be volatile and harmful if inhaled.[2][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber). | Prevents skin contact. Latex gloves do not provide adequate protection against many chemicals.[6] |
| Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Provides a barrier against spills and splashes.[7] Given that similar aldehydes are flammable, flame-retardant clothing is a necessary precaution.[2] |
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and maintain the integrity of the compound.
| Procedure | Protocol |
| Engineering Controls | All handling of this compound must be conducted in a certified chemical fume hood with adequate ventilation.[6][8] |
| Storage | Store in a cool, dry, and well-ventilated area away from heat, sparks, and direct sunlight.[9] The container should be tightly sealed.[10] |
| Ignition Sources | Eliminate all potential ignition sources from the handling and storage areas, as aldehydes can be flammable.[2] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Scenario | Response Protocol |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] |
| Eye Contact | Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Spill | Evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] |
Disposal Plan
Waste containing this compound must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated Materials | All contaminated PPE, spill cleanup materials, and empty containers must be placed in a labeled, sealed container for hazardous waste disposal. |
| Unused Compound | Dispose of unused or unwanted this compound in accordance with institutional, local, and national hazardous waste regulations. Do not dispose of it down the drain.[10] |
| Deuterated Waste | As deuterium is a stable, non-radioactive isotope, no special precautions for radioactivity are required for disposal.[11] The disposal method is dictated by the chemical properties of the aldehyde. |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | TRC-H282212-25MG | LGC Standards [lgcstandards.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. download.basf.com [download.basf.com]
- 4. youtube.com [youtube.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Glutaraldehyde - Occupational Hazards in Hospitals | NIOSH | CDC [cdc.gov]
- 7. wcu.edu [wcu.edu]
- 8. osha.gov [osha.gov]
- 9. Cis-4-heptenal | 6728-31-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. moravek.com [moravek.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
